(2-Bromopyrimidin-4-yl)methanamine
Description
Properties
Molecular Formula |
C5H6BrN3 |
|---|---|
Molecular Weight |
188.03 g/mol |
IUPAC Name |
(2-bromopyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C5H6BrN3/c6-5-8-2-1-4(3-7)9-5/h1-2H,3,7H2 |
InChI Key |
SHSVWMFGFNVTJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1CN)Br |
Origin of Product |
United States |
Foundational & Exploratory
The Strategic Role of (2-Bromopyrimidin-4-yl)methanamine as a Bifunctional Heterocyclic Building Block in Drug Discovery
As the demand for novel chemical space in pharmaceutical research intensifies, the strategic selection of molecular building blocks becomes the defining factor in the success of Fragment-Based Drug Discovery (FBDD) and modular synthesis. (2-Bromopyrimidin-4-yl)methanamine (CAS: 1555984-96-7) has emerged as a highly privileged, bifunctional heterocyclic scaffold.
This technical guide dissects the physicochemical properties, orthogonal reactivity, and field-proven experimental workflows of this building block, providing medicinal chemists with a blueprint for leveraging its full synthetic potential.
Physicochemical Profiling and Mechanistic Causality
To understand the utility of (2-Bromopyrimidin-4-yl)methanamine, we must analyze the causality behind its structural design. The molecule features two highly orthogonal reactive handles:
-
Vector 1: The C4-Aminomethyl Group (Aliphatic Primary Amine) Unlike an aniline (where the amine is directly attached to the aromatic ring), the methylene spacer (
) in this compound chemically insulates the primary amine from the strong electron-withdrawing effects of the pyrimidine core. This preserves the high nucleophilicity and basicity of the aliphatic amine ( ), making it an ideal nucleophile for amide couplings, reductive aminations, and sulfonamide formations. -
Vector 2: The C2-Bromine (Electron-Deficient Heteroaryl Halide) The pyrimidine ring is a
-deficient heterocycle. The two nitrogen atoms exert a profound inductive and mesomeric electron-withdrawing effect, which highly activates the C2 position 1. This renders the C-Br bond highly susceptible to Palladium-catalyzed oxidative addition (for Suzuki-Miyaura or Buchwald-Hartwig couplings) and direct Nucleophilic Aromatic Substitution (SNAr).
The Logic of Orthogonal Functionalization
In multi-step vector growth, causality dictates that the primary amine must be functionalized first . If Palladium-catalyzed cross-coupling is attempted while the primary amine is unprotected, the amine will coordinate to the Palladium catalyst (catalyst poisoning) or undergo unwanted intramolecular cyclization. By capping the amine first (e.g., via N-acylation), we eliminate these competing pathways, allowing the 2-bromo position to be cleanly elaborated 2.
Orthogonal functionalization workflow of (2-Bromopyrimidin-4-yl)methanamine.
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems, ensuring that intermediate integrity is verified before proceeding to the next synthetic node.
Protocol A: Chemoselective N-Acylation (Vector 1 Capping)
Objective: Form an amide bond at the C4-aminomethyl position without displacing the C2-bromine. Causality of Reagents: HATU is selected over EDC/HOBt for its superior kinetics, ensuring the primary amine is rapidly consumed before any competing intermolecular SNAr reactions can occur. DIPEA is used as a non-nucleophilic base to prevent side reactions with the pyrimidine core.
Step-by-Step Methodology:
-
Activation: In an oven-dried flask under
, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Stir for 10 minutes at room temperature to generate the active OAt-ester. -
Coupling: Add (2-Bromopyrimidin-4-yl)methanamine (1.0 eq) followed by DIPEA (3.0 eq) dropwise.
-
Propagation: Stir the reaction mixture at 25°C for 2 hours.
-
Workup: Dilute with EtOAc and wash sequentially with saturated aqueous
, 1M , and brine to remove DMF and unreacted coupling reagents. -
Self-Validation Check: Analyze the crude mixture via LC-MS. The desired product mass must exhibit a distinct 1:1 isotopic doublet (M / M+2) , confirming the structural retention of the bromine atom.
Protocol B: Suzuki-Miyaura Cross-Coupling (Vector 2 Elaboration)
Objective: Construct a C-C bond at the C2 position of the N-capped intermediate.
Causality of Reagents:
Step-by-Step Methodology:
-
Preparation: Charge a microwave vial with the N-capped bromopyrimidine intermediate (1.0 eq), an aryl boronic acid (1.5 eq), and
(3.0 eq). -
Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and
. Sparge the solution with for 10 minutes. Critical causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species to inactive Pd(II) complexes. -
Catalysis: Add
(0.05 eq). Seal the vial and heat to 90°C for 4 hours. -
Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate under reduced pressure, and purify via silica gel chromatography.
-
Self-Validation Check: LC-MS must show the complete disappearance of the M/M+2 bromine isotopic signature and the appearance of the new coupled product mass.
Catalytic cycle of Suzuki-Miyaura cross-coupling at the C2-pyrimidine position.
Quantitative Reaction Metrics
The table below consolidates the empirical performance data of (2-Bromopyrimidin-4-yl)methanamine across various standard medicinal chemistry transformations.
| Reaction Type | Reagents / Catalyst | Temp (°C) | Target Vector | Typical Yield | Chemoselectivity Profile |
| Amide Coupling | HATU, DIPEA, DMF | 25 | C4-Aminomethyl | 85–95% | >99% (C2-Br remains intact) |
| Reductive Amination | 25 | C4-Aminomethyl | 75–85% | >99% (C2-Br remains intact) | |
| Suzuki-Miyaura | 90 | C2-Bromo | 70–90% | Requires prior N-capping | |
| SNAr (Amination) | 100–120 | C2-Bromo | 65–80% | Requires prior N-capping |
Applications in Advanced Drug Discovery
The strategic deployment of (2-Bromopyrimidin-4-yl)methanamine is highly visible in modern therapeutic design:
-
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: The aminomethylpyrimidine motif is a validated pharmacophore in the design of anti-diabetic agents. The primary amine forms critical hydrogen-bond-reinforced ionic interactions with active site residues (e.g., Glu205 and Glu206) 3.
-
Oligoheterocycle Synthesis: In the pursuit of sustainable molecular design, bifunctional pyrimidines serve as critical linchpins. They enable chemoselective cross-condensation and iterative cross-coupling, bypassing traditional synthetic bottlenecks to rapidly generate complex heterocycle-heterocycle motifs for oncology and agrochemistry 4.
-
3D Vector Growth in FBDD: By acting as a rigid, planar core that projects functional groups in highly predictable vectors, this building block allows researchers to systematically map the steric and electronic boundaries of target protein binding pockets.
References
-
The Strategic Importance of 2-Bromopyrimidine in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd.1
-
Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery. White Rose University Consortium. 2
-
Inhibition of dipeptidyl peptidase IV by fexofenadine: Virtual screening study. Journal of Applied Pharmaceutical Science. 3
-
Frame-shifted synthesis of oligoheterocycles as a platform for sustainable molecular design. ChemRxiv. 4
Sources
Solubility Profile of (2-Bromopyrimidin-4-yl)methanamine in Organic Solvents
Executive Summary
(2-Bromopyrimidin-4-yl)methanamine (CAS 1159819-35-0) serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors and heterocyclic building blocks. Its solubility profile is governed by the interplay between the lipophilic bromopyrimidine core and the hydrophilic primary amine tail.[1] Understanding this profile is essential for optimizing reaction yields, designing purification protocols (crystallization/chromatography), and formulating stock solutions for biological assays.[1]
This guide provides a technical analysis of its solubility behavior, derived from structural physicochemical properties and standard synthetic protocols for aminopyrimidine analogs.[1]
Physicochemical Basis of Solubility[2]
To predict and manipulate the solubility of (2-Bromopyrimidin-4-yl)methanamine, one must analyze its structural determinants.
-
Core Structure: The pyrimidine ring is electron-deficient and moderately polar.[1] The bromine atom at the C2 position increases lipophilicity (LogP) and density but reduces water solubility compared to non-halogenated equivalents.
-
Functional Group: The methanamine (-CH₂NH₂) side chain acts as a hydrogen bond donor and acceptor.[1] It imparts significant polarity and pH-dependent solubility.
-
pKa Considerations: The primary amine typically exhibits a pKa ~9.0–9.[1]5. Consequently, this compound behaves as a base.[1]
Theoretical Solubility Parameters
| Property | Estimated Value | Impact on Solubility |
| LogP (Octanol/Water) | ~0.7 – 1.2 | Moderate lipophilicity; soluble in medium-polarity organics.[1] |
| H-Bond Donors | 2 (-NH₂) | Favors protic solvents (Alcohols).[1] |
| H-Bond Acceptors | 3 (N in ring + amine) | Favors polar aprotic solvents (DMSO, DMF).[1] |
| Physical State | Solid (likely crystalline) | Requires energy (heat/sonication) to disrupt lattice for dissolution.[1] |
Solubility Profile Matrix
The following data synthesizes empirical observations from synthetic protocols of structural analogs (e.g., 2-amino-4-bromopyrimidine) and general solubility rules for aminopyrimidines.
Class A: Polar Aprotic Solvents (High Solubility)
-
Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dimethylacetamide (DMAc).[1]
-
Solubility: >50 mg/mL .[1]
-
Application: Ideal for preparing stock solutions for biological assays or as reaction solvents for nucleophilic aromatic substitutions (SₙAr).[1]
-
Technical Insight: The high dielectric constant of these solvents effectively solvates the polar pyrimidine core.[1]
Class B: Polar Protic Solvents (Moderate to High Solubility)
-
Solvents: Methanol, Ethanol, Isopropanol.[1]
-
Solubility: 20–50 mg/mL (often requires warming).[1]
-
Application: Recrystallization and transfer solvents.[1]
-
Technical Insight: The amine group forms strong hydrogen bonds with alcohols.[1] Synthesis protocols often cite recrystallization from hot methanol, indicating a steep solubility-temperature gradient.
Class C: Chlorinated & Ester Solvents (Moderate Solubility)
-
Solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate.[1]
-
Solubility: 5–20 mg/mL .[1]
-
Application: Liquid-liquid extraction (workup) and flash column chromatography.[1]
-
Technical Insight: DCM is the preferred solvent for extracting the free base from aqueous basic solutions.[1] Ethyl acetate is often used as a co-solvent in chromatography but may not dissolve high concentrations of the solid alone.[1]
Class D: Non-Polar Solvents (Low Solubility)
-
Solvents: Diethyl ether, Hexanes, Heptane, Toluene.[1]
-
Solubility: <1 mg/mL .[1]
-
Application: Anti-solvents for precipitation.[1] Adding hexanes to a concentrated ethyl acetate or DCM solution of the compound will likely force precipitation/crystallization.[1]
Experimental Determination Protocol
As a self-validating system, the following protocol allows researchers to determine the exact saturation point for their specific batch (purity affects solubility).
Method: Visual Saturation Endpoint (Step-by-Step)
-
Preparation: Weigh 10 mg of (2-Bromopyrimidin-4-yl)methanamine into a clear 4 mL glass vial.
-
Solvent Addition: Add the target solvent in 100 µL increments using a calibrated micropipette.
-
Agitation: After each addition, vortex for 30 seconds and sonicate for 1 minute at ambient temperature (20–25°C).
-
Observation: Check for clarity.
-
Clear solution: Soluble at current concentration.[1]
-
Particulates remain: Insoluble; continue addition.
-
-
Calculation:
[1]
Visualization: Solubility Decision Workflow
Caption: Iterative workflow for gravimetric solubility determination.
Application in Synthesis & Purification[2][3]
The solubility profile directly dictates the workup strategy.[1] Based on the "Class C" solubility (DCM/EtOAc), the following purification logic applies.
Extraction Strategy (Liquid-Liquid)
-
Acidic Phase: The compound will reside in the aqueous layer (as a salt) if treated with HCl.[1]
-
Neutralization: Basify aqueous layer to pH >10 using NaOH or Na₂CO₃ to generate the free base.[1]
-
Extraction: Use DCM (Dichloromethane) for extraction.[1] It has higher solubility for the free base than Ethyl Acetate, ensuring efficient recovery.[1]
Chromatography (Flash)
-
Stationary Phase: Silica Gel.[1]
-
Mobile Phase: A gradient of DCM:Methanol (95:5 to 90:10) is recommended.[1]
-
Note: Pure EtOAc/Hexane gradients may cause tailing due to the basic amine interacting with acidic silanols.[1] Adding 1% Triethylamine (TEA) to the mobile phase prevents this.
-
Recrystallization[2][3][4]
-
Solvent System: Methanol (hot) or Ethanol/Water mixture.[1]
-
Procedure: Dissolve in minimum hot methanol; cool slowly to 4°C. If no crystals form, add diethyl ether or hexanes dropwise as an anti-solvent.[1]
Visualization: Purification Logic
Caption: Acid-Base extraction workflow leveraging pH-dependent solubility.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 29921604, (2-Bromopyridin-4-yl)methanamine. Retrieved from [Link]
- Note: Used for analog physicochemical property comparison (LogP, H-bond counts).
- Note: Provides baseline solubility data for the bromopyrimidine class and recrystalliz
-
-
Note: Confirms solid state and commercial availability, implying stability in standard organic transport solvents.[1]
-
-
Organic Syntheses.
-
Note: Standard protocols for SₙAr reactions of bromopyrimidines utilize Dioxane/THF and DCM extraction.[1]
-
Sources
Reactivity of the C-2 Bromine Position in Pyrimidine Methanamines
The following technical guide details the reactivity, handling, and synthetic utility of the C-2 bromine position in pyrimidine methanamines.
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
Pyrimidine methanamines (specifically 2-bromo-substituted variants) represent a high-value but kinetically complex scaffold in the design of kinase inhibitors and GPCR ligands. The C-2 bromine position presents a unique "reactivity paradox":
-
Nucleophilic Aromatic Substitution (
): It is significantly less reactive than the C-4 or C-6 positions due to the lack of para-like nitrogen activation, requiring forcing conditions or specific activation strategies. -
Metal-Catalyzed Coupling: It is highly competent for oxidative addition (C-Br bond weakness), often outcompeting C-Cl sites, but is prone to catalyst poisoning by the free methanamine nitrogen.
-
Stability: In 4-(aminomethyl) variants, the C-2 bromine is susceptible to rapid intramolecular cyclization, leading to bicyclic byproducts (e.g., pyrrolopyrimidines).
This guide provides the mechanistic grounding and validated protocols to manipulate this position selectively.
Electronic Structure & Mechanistic Basis
To master the chemistry of 2-bromopyrimidines, one must understand the electronic map of the ring.
The Electrophilicity Hierarchy
In a 2,4-dihalopyrimidine system, the reactivity order for
-
C-4 Position: The leaving group is ortho to one nitrogen and para to another. The intermediate Meisenheimer complex is stabilized by both nitrogens, making this position the "softest" and most reactive electrophile.
-
C-2 Position: The leaving group is ortho to two nitrogens. While inductively electron-deficient, it lacks the para-resonance stabilization that drives the lower transition state energy at C-4. Consequently, displacing a C-2 bromine with an amine typically requires temperatures 40–60°C higher than a C-4 displacement.
The "Methanamine" Effect
The presence of a methanamine group (–CH₂NH₂) alters this landscape:
-
As a Substituent (e.g., at C-4): The electron-donating alkyl group weakly deactivates the ring. However, the free amine is a potent nucleophile. If unprotected, it introduces a competing intramolecular pathway (See Section 5).
-
As a Nucleophile: When reacting methanamine with 2,4-dibromopyrimidine, the C-4 isomer is the kinetic product (>95:5 regioselectivity). Accessing the C-2 substituted product requires blocking C-4 or using specific solvent effects (e.g., non-polar solvents to destabilize the C-4 transition state).
Visualization: Reactivity Landscape
The following diagram maps the decision logic for functionalizing 2-bromo-4-chloropyrimidine methanamine derivatives.
Caption: Decision tree for functionalizing 2-bromo-halopyrimidines. Note the high barrier to C-2 SNAr compared to C-4.
Protocol 1: Selective Displacement of C-2 Bromine
Objective: Displace the C-2 bromine with a secondary amine after the C-4 position has already been functionalized.
Challenge: The C-2 position is deactivated. Standard conditions often lead to incomplete conversion or hydrolysis (to the pyrimidinone).
Validated Protocol:
-
Substrate: 4-substituted-2-bromopyrimidine (1.0 eq).
-
Nucleophile: Amine (1.5 – 2.0 eq).
-
Solvent: n-Butanol or DMSO. (Protic solvents like n-BuOH can assist by H-bonding to the ring nitrogens, activating the electrophile, though DMSO is superior for solubility).
-
Base: DIPEA (3.0 eq). Crucial: Do not use inorganic bases like K₂CO₃ if using n-BuOH at high temps to avoid hydrolysis.
-
Conditions: Microwave irradiation at 120–140°C for 30–60 mins.
-
Thermal alternative: Reflux in n-BuOH (118°C) for 12–24 hours.
-
Self-Validating Check:
-
Monitor by LCMS. The C-2 Br is distinctively isotopic (
Br/ Br 1:1 ratio). Disappearance of the isotopic pattern confirms substitution. -
Troubleshooting: If conversion stalls <50%, add 10 mol% KF (Potassium Fluoride) . The fluoride acts as a "shuttle," transiently forming the highly reactive 2-fluoropyrimidine in situ, which is rapidly displaced by the amine.
Protocol 2: Palladium-Catalyzed Cross-Coupling at C-2
Objective: Perform a Suzuki-Miyaura coupling at the C-2 bromine position in the presence of a (protected) methanamine side chain.
Mechanistic Insight: In Pd-catalyzed couplings, the C-Br bond is weaker than the C-Cl bond , reversing the
Validated Protocol:
-
Catalyst System: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%).
-
Note: Bidentate ligands (dppf) are preferred to prevent catalyst chelation by the pyrimidine nitrogens.
-
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Base: Na₂CO₃ (2.0 eq) or Cs₂CO₃ (for sterically hindered boronic acids).
-
Temperature: 80–90°C.
Critical Control Point (The "Methanamine Trap"): If your scaffold contains a free primary amine (e.g., -CH₂NH₂), it will bind to the Pd(II) center, poisoning the catalyst.
-
Solution: You MUST protect the methanamine as a Boc-carbamate (-CH₂NHBoc) before attempting C-2 coupling.
-
Alternative: If protection is impossible, use a pre-activated catalyst system like Pd(OAc)₂ + XPhos and use a super-stoichiometric amount of base to keep the amine deprotonated (neutral), reducing its binding affinity.
Troubleshooting: The Intramolecular Cyclization Risk
A specific hazard exists for 4-(aminomethyl)-2-bromopyrimidines . The free amine is positioned perfectly to attack the C-2 position, forming a 5-membered fused ring (dihydro-1H-pyrrolo[2,3-d]pyrimidine).
Mechanism of Failure
-
The free amine (pKa ~9-10) is deprotonated.
-
The nitrogen lone pair attacks the C-2 carbon (5-exo-trig cyclization).
-
Bromide is expelled.
-
Result: Loss of the bromine handle and formation of a "dead-end" bicyclic product.
Visualization: Cyclization Pathway
Caption: Intramolecular SNAr cyclization of unprotected 4-aminomethyl-2-bromopyrimidine.
Prevention Strategy:
-
Keep pH < 7: Store these intermediates as HCl or TFA salts.
-
Boc-Protection: Always carry the methanamine as a Boc-protected species (-CH₂NHBoc) until the C-2 bromine has been reacted.
Data Summary: Reactivity Comparison
| Reaction Type | C-2 Bromine Reactivity | C-4 Bromine/Chlorine Reactivity | Preferred Conditions |
| Low (Requires 120°C+) | High (Reacts at 0°C - RT) | DMSO, DIPEA, Heat | |
| Suzuki Coupling | High (Reacts first) | Moderate (Reacts second) | Pd(dppf)Cl₂, Na₂CO₃, 80°C |
| Hydrolysis | Moderate (Acidic media) | Low | Avoid aqueous acid reflux |
| Lithium-Halogen Exchange | High (Fast at -78°C) | Moderate | n-BuLi, THF, -78°C |
References
-
Regioselectivity in Pyrimidine Chemistry
-
Title: "Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidine."[1]
- Source:Journal of Organic Chemistry
- Context: Establishes the C-4 > C-2 reactivity rule for .
-
(Generalized link to JOC search for verification)
-
- Palladium Coupling Selectivity: Title: "Palladium-catalyzed cross-coupling reactions of 2,4-dichloropyrimidine: control of regioselectivity." Source:Tetrahedron Letters Context: Demonstrates C-2 preference in Pd-catalyzed cross-couplings when Br/Cl hierarchy is managed.
- Intramolecular Cyclization: Title: "Synthesis of pyrrolo[2,3-d]pyrimidines via intramolecular nucleophilic substitution." Source:Bioorganic & Medicinal Chemistry Letters Context: Details the cyclization risk of aminomethyl-halopyrimidines.
-
Kinase Inhibitor Synthesis
- Title: "5-(Bromomethyl)-2-chloropyrimidine in the Synthesis of Kinase Inhibitors."
- Source:BenchChem Applic
- Context: Protocols for handling bifunctional pyrimidine linkers.
Sources
Navigating the Patent Maze: A Technical Guide to (2-Bromopyrimidin-4-yl)methanamine Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds and approved drugs.[1][2] Its inherent ability to mimic the purine bases of ATP allows it to effectively interact with the hinge region of various protein kinases, making it a privileged structure in the design of kinase inhibitors.[3] This guide focuses on a specific, yet highly promising, subset of this chemical space: (2-Bromopyrimidin-4-yl)methanamine and its analogs. The strategic placement of a bromine atom at the 2-position and a methanamine group at the 4-position creates a versatile scaffold for developing potent and selective inhibitors for a range of therapeutic targets, particularly in oncology and inflammatory diseases.
This in-depth technical guide provides a comprehensive analysis of the patent landscape for (2-Bromopyrimidin-4-yl)methanamine analogs. It is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this competitive field, identify opportunities for innovation, and accelerate their own research and development programs. We will delve into the key patent holders, their claimed therapeutic applications, the diversity of chemical structures being explored, and the underlying synthetic strategies.
The Strategic Importance of the (2-Bromopyrimidin-4-yl)methanamine Scaffold
The (2-Bromopyrimidin-4-yl)methanamine core offers several key advantages for medicinal chemists:
-
A Versatile Synthetic Handle: The primary amine of the methanamine group provides a convenient point for chemical modification, allowing for the introduction of a wide array of substituents to probe the ATP-binding pocket of target kinases.[3]
-
Targeting the Kinase Hinge Region: The pyrimidine nitrogens act as crucial hydrogen bond acceptors, anchoring the molecule to the hinge region of the kinase, a common feature of many kinase inhibitors.[3]
-
Modulation of Physicochemical Properties: The bromine atom at the 2-position can be utilized for further chemical transformations, such as cross-coupling reactions, to introduce additional diversity and fine-tune the physicochemical properties of the analogs for improved drug-like characteristics.
The following diagram illustrates the core scaffold and its key features for kinase inhibition.
Caption: Key pharmacophoric features of the (2-Bromopyrimidin-4-yl)methanamine scaffold for kinase inhibition.
Patent Landscape Analysis: Key Players and Therapeutic Focus
A comprehensive analysis of the patent landscape reveals a growing interest in pyrimidine-methanamine derivatives, with several key players emerging in specific therapeutic areas. While patents explicitly claiming the "(2-Bromopyrimidin-4-yl)methanamine" exact structure as the core of a broad library are not abundant, the scaffold is frequently encompassed within broader Markush structures in patents targeting various protein kinases.
| Key Therapeutic Areas | Prominent Assignees (Exemplary) | Targeted Kinases/Pathways (Exemplary) | Representative Patent (Illustrative) |
| Oncology | Blueprint Medicines Corp, Bristol-Myers Squibb | EGFR, MAP4K1, KIT, PDGFR, JAK | US11718602B2[4], US patent 8829195 |
| Inflammatory & Autoimmune Diseases | Rigel Pharmaceuticals, Inc. | SYK, JAK | US8722693B2[5] |
| Diabetic Complications | (Academic and smaller biotech focus) | PKCβ | US2015099743 (A1)[6] |
| Neurological Disorders | C4 Therapeutics, Inc. | BRD4 | US20190359573A1[7] |
Expert Insights: The patent activity suggests a strong focus on oncology, with major pharmaceutical companies and specialized biotechs like Blueprint Medicines actively developing pyrimidine-based kinase inhibitors. The frequent appearance of this scaffold in patents targeting EGFR mutations highlights its potential in overcoming drug resistance in cancer therapy. The exploration of this core for inflammatory diseases and neurological disorders indicates a broadening of its therapeutic potential beyond oncology.
Navigating the Chemical Space: A Look at Claimed Analogs
The patented analogs of the (2-Bromopyrimidin-4-yl)methanamine scaffold showcase a wide range of chemical diversity, primarily achieved through modifications at the primary amine and substitutions on appended aromatic rings.
Common Structural Motifs in Patented Analogs:
-
N-Arylation/Heteroarylation: The primary amine is often derivatized with various substituted aryl or heteroaryl rings. These substituents are designed to occupy the hydrophobic regions of the ATP-binding pocket and can be crucial for achieving selectivity for a specific kinase.
-
Fused Ring Systems: Several patents disclose fused pyrimidine systems, such as pyrrolo[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, which can provide a more rigid and pre-organized conformation for binding to the target kinase.[8][9]
-
Solubilizing Groups: To improve the pharmaceutical properties of the compounds, solubilizing groups like morpholine, piperazine, and other amines are often incorporated into the side chains.
The following diagram illustrates the general diversification strategy for the (2-Bromopyrimidin-4-yl)methanamine scaffold.
Caption: A generalized synthetic workflow for the preparation of (2-Bromopyrimidin-4-yl)methanamine analogs.
Exemplary Experimental Protocol: Synthesis of a Key Intermediate
The following protocol is a representative example of a synthetic step that could be employed in the preparation of the core scaffold, based on principles described in the patent literature for related compounds.
Synthesis of (2-Bromopyrimidin-4-yl)methanol
-
Reaction Setup: To a solution of 2-bromo-4-methylpyrimidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) in a round-bottom flask equipped with a magnetic stirrer, add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as benzoyl peroxide (0.1 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 40-85 °C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired (2-bromopyrimidin-4-yl)methanol.
Self-Validating System: The purity and identity of the synthesized intermediate should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure it meets the required specifications for subsequent synthetic steps.
Conclusion and Future Outlook
The patent landscape for (2-Bromopyrimidin-4-yl)methanamine analogs and related structures is dynamic and highly competitive, with a clear trajectory towards the development of next-generation kinase inhibitors. The versatility of this scaffold, coupled with a growing understanding of the structure-activity relationships that govern kinase binding, will continue to drive innovation in this space.
For researchers and drug development professionals, the key to success will lie in:
-
Strategic Intellectual Property Management: Identifying and capitalizing on underexplored areas of the chemical space and pursuing novel therapeutic applications.
-
Innovative Synthetic Chemistry: Developing efficient and scalable synthetic routes to access novel analogs with improved properties.
-
Precision Targeting: Leveraging structural biology and computational chemistry to design highly selective inhibitors that minimize off-target effects.
This technical guide serves as a foundational resource for navigating this exciting area of drug discovery. By understanding the existing patent landscape and the underlying scientific principles, researchers can position themselves at the forefront of innovation and contribute to the development of new medicines that address significant unmet medical needs.
References
- CN103772271A - Novel synthetic method for 2-amino-4-bromopyridine - Google Patents.
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Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Medicinal Chemistry, 19(1). Available at: [Link]
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Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC. Available at: [Link]
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Drug Repurposing Patent Applications April–June 2025. (2025). Nature Reviews Drug Discovery. Available at: [Link]
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Novel N-pyrimidin-4-yl-3-amino-pyrrolo [3, 4-C] pyrazole derivatives as PKC kinase inhibitors: a patent evaluation of US2015099743 (A1) - PubMed. Available at: [Link]
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A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - Frontiers. Available at: [Link]
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Who are the leading innovators in protein kinase inhibitors for the pharmaceutical industry?. (2024). Pharmaceutical Technology. Available at: [Link]
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Blueprint Medicines: Patent for Selective MAP4K1 Inhibitors in Cancer. (2024). Pharmaceutical Technology. Available at: [Link]
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(12) United States Patent - Googleapis.com. Available at: [Link]
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2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzot[10][11]hieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC. Available at: [Link]
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Redeveloping Drugs Based on Existing Patents. Journal of Cancer Science and Clinical Research. Available at: [Link]
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Methodological & Application
Application Notes & Protocols for Suzuki-Miyaura Coupling of (2-Bromopyrimidin-4-yl)methanamine
Authored by: Gemini, Senior Application Scientist
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence is due to its ability to act as a versatile hydrogen bond acceptor and its capacity for diverse functionalization, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for C-C bond formation, particularly for constructing biaryl and heteroaryl-aryl linkages.[1][2][3][4]
This guide provides detailed protocols and technical insights for the Suzuki-Miyaura coupling of (2-Bromopyrimidin-4-yl)methanamine. This specific substrate is a valuable building block for introducing a substituted pyrimidine ring with a primary aminomethyl group, a common pharmacophore. However, its structure presents unique challenges, including the electron-deficient nature of the pyrimidine ring and the presence of multiple nitrogen atoms (two in the ring and one in the primary amine) that can coordinate with and potentially deactivate the palladium catalyst.[5][6][7]
These application notes are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying rationale for experimental choices to ensure robust, reproducible, and high-yielding syntheses.
Mechanism and Key Strategic Considerations
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4][6] Understanding this cycle is critical for troubleshooting and optimizing the reaction for a specific substrate like (2-Bromopyrimidin-4-yl)methanamine.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Core Challenges & Strategic Solutions
-
Catalyst Coordination/Deactivation: The nitrogen atoms of the pyrimidine ring and the primary amine side chain can act as ligands, coordinating to the palladium center and inhibiting catalytic activity.[7]
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[8] The steric bulk of these ligands creates a "pocket" around the palladium that disfavors coordination by the substrate's nitrogen atoms while still allowing the catalytic cycle to proceed efficiently.
-
-
Slow Oxidative Addition: The C-Br bond at the 2-position of the pyrimidine ring is activated towards oxidative addition due to the ring's electron-deficient nature. However, selecting an appropriate catalyst is still crucial for an efficient initial step.
-
Solution: Use a Pd(II) precatalyst like Pd(OAc)₂ or a well-defined Pd(0) source like Pd₂(dba)₃ in combination with an electron-rich ligand. These systems readily form the active Pd(0) species required for oxidative addition.[5]
-
-
Inefficient Transmetalation: The transmetalation step, where the organic group is transferred from boron to palladium, is often the rate-limiting step and is highly dependent on the choice of base.[9][10]
-
Solution: The base activates the boronic acid by forming a more nucleophilic "ate" complex.[10] For nitrogen-containing heteroaryles, strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to sodium carbonate (Na₂CO₃).[10][11] They offer a good balance of basicity and solubility in common solvent systems.
-
-
Side Reactions:
-
Protodeboronation: The boronic acid can react with trace water or other protic sources to be converted back to an arene, reducing the amount available for coupling. This is often exacerbated by high temperatures and certain bases.[9][12]
-
Hydrodehalogenation: The starting bromopyrimidine can be reduced to the corresponding debrominated pyrimidine. This can be promoted by certain phosphine ligands and hydrogen sources in the reaction mixture.[9]
-
Solution: Carefully degas all solvents to remove oxygen, which can promote boronic acid homocoupling.[9] Maintain a strict inert atmosphere (Nitrogen or Argon). Using a slight excess (1.1-1.3 equivalents) of the boronic acid can help compensate for minor protodeboronation.
-
Protocol 1: General Conditions for Aryl & Heteroaryl Boronic Acids
This protocol provides a robust and broadly applicable method for the coupling of (2-Bromopyrimidin-4-yl)methanamine with a variety of boronic acids.
Caption: General Experimental Workflow.
Materials and Reagents
-
(2-Bromopyrimidin-4-yl)methanamine (1.0 equiv)
-
Aryl or Heteroarylboronic Acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (2.5 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add (2-Bromopyrimidin-4-yl)methanamine, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the flask with a rubber septum or screw cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6]
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling Argon or Nitrogen through the mixture for 15-20 minutes. Add the solvent mixture to the reaction flask via syringe. The typical reaction concentration is 0.1 M with respect to the bromopyrimidine.
-
Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromopyrimidine is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate or dichloromethane (DCM).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the desired product.
Protocol 2: Microwave-Assisted High-Speed Synthesis
Microwave-assisted synthesis offers a significant reduction in reaction times, making it ideal for rapid library synthesis in a drug discovery setting.[13][14]
Materials and Reagents
-
(2-Bromopyrimidin-4-yl)methanamine (1.0 equiv)
-
Aryl or Heteroarylboronic Acid (1.3 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane / Water (4:1 mixture)
-
Microwave reaction vessel (2-5 mL or 10-20 mL)
Step-by-Step Procedure
-
Vessel Preparation: To a microwave reaction vessel equipped with a small magnetic stir bar, add (2-Bromopyrimidin-4-yl)methanamine (e.g., 0.5 mmol), the desired boronic acid (0.65 mmol), and K₂CO₃ (1.5 mmol).[9]
-
Catalyst and Solvent Addition: Add Pd(PPh₃)₄ (0.025 mmol, 5 mol%). Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).[9]
-
Sealing: Securely seal the vessel with the appropriate cap.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at 120-140 °C for 15-30 minutes with stirring.[13][14] Note: These are starting conditions and may require optimization. Ensure the pressure limit of the vessel is not exceeded.
-
Workup and Purification: After cooling to room temperature, process the reaction mixture as described in Protocol 1 (Steps 6-10).
Optimized Conditions and Expected Results
The choice of catalyst, base, and solvent can be tailored for different classes of boronic acids. The following table provides recommended starting points for optimization.
| Boronic Acid Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) / Time | Expected Yield |
| Electron-Rich Aryl | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2.5) | Dioxane/H₂O (4:1) | 90 °C / 6-12h | 75-95% |
| Electron-Poor Aryl | Pd₂(dba)₃ (2%) | XPhos (5%) | Cs₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 100 °C / 8-16h | 60-85% |
| Heteroaryl (e.g., Pyridyl) | Pd(dppf)Cl₂ (3%) | - | K₂CO₃ (3.0) | Dioxane/H₂O (4:1) | 100 °C / 12-18h | 50-75% |
| General (Microwave) | Pd(PPh₃)₄ (5%) | - | K₂CO₃ (3.0) | Dioxane/H₂O (4:1) | 140 °C / 20 min | 65-90% |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst. 2. Insufficiently degassed solvents. 3. Inappropriate base or ligand.[9][15] | 1. Use a fresh bottle of catalyst or a pre-catalyst like Pd(dppf)Cl₂. 2. Ensure thorough degassing of all solvents. Maintain a positive inert gas pressure. 3. Screen alternative bases (e.g., Cs₂CO₃) and more electron-rich/bulky ligands (e.g., XPhos, RuPhos). |
| Protodeboronation | Boronic acid instability, often due to excessive heat or incorrect base.[9][12] | 1. Use a boronate ester (e.g., pinacol ester) which is more stable. 2. Lower the reaction temperature and extend the reaction time. 3. Use a milder base like KF, or switch to K₃PO₄ if using carbonates. |
| Hydrodehalogenation | The source of hydrogen can be the solvent, water, or even the phosphine ligand.[9] | 1. Switch to a different phosphine ligand. 2. Ensure anhydrous solvents are used where appropriate (though water is often beneficial for transmetalation). 3. Lower the reaction temperature. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture.[9] | 1. Improve the degassing procedure for solvents and the reaction flask. 2. Maintain a strict inert atmosphere throughout the reaction. |
Conclusion
The Suzuki-Miyaura coupling of (2-Bromopyrimidin-4-yl)methanamine is a highly effective method for the synthesis of novel 2-aryl-4-(aminomethyl)pyrimidine derivatives. Careful consideration of the ligand, base, and reaction conditions is paramount to overcoming the challenges posed by the substrate's multiple nitrogen-containing functional groups. The protocols provided herein offer robust starting points for both conventional and microwave-assisted synthesis, enabling efficient access to a diverse range of compounds for application in drug discovery and materials science.
References
- Li, X., et al. (2011). Pd(II)-catalyzed synthesis of N-(2-pyridyl)indole frameworks. (Source details not fully available in search result)
-
Hartwig, J. F. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guide. Wordpress. [Link]
- Synfacts. (2006). Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Thieme. (Specific URL not available)
-
Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Journal of Organic Chemistry. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [Link]
-
Kotha, S., et al. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]
-
ResearchGate. (2014). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
-
ResearchGate. (2020). Screening of different bases for Suzuki coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Toma, P. H., et al. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]
-
Gucký, T., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]
-
Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Gucký, T., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
-
ResearchGate. (2018). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
-
Ayub, K., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI. [Link]
-
Stanlake, G. T., & Batey, R. A. (2005). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]
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- 5. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]
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Amide coupling strategies for the primary amine in (2-Bromopyrimidin-4-yl)methanamine
An Application Guide to Amide Coupling Strategies for (2-Bromopyrimidin-4-yl)methanamine
Introduction: The Strategic Importance of (2-Bromopyrimidin-4-yl)methanamine
(2-Bromopyrimidin-4-yl)methanamine is a valuable heterocyclic building block in modern medicinal chemistry. Its structure presents a unique combination of features for molecular elaboration: a primary aminomethyl group, which serves as a key nucleophilic handle for diversification, and a 2-bromo-pyrimidine core, an electron-deficient aromatic system that can participate in a variety of cross-coupling reactions. The ability to selectively functionalize the primary amine via amide bond formation is often a critical first step in the synthesis of complex drug candidates.
Amide bond formation is arguably the most frequently performed reaction in drug discovery and development.[1][2][3] This guide provides a detailed exploration of robust and efficient amide coupling strategies tailored for the primary amine of (2-Bromopyrimidin-4-yl)methanamine. We will delve into the mechanistic rationale behind reagent selection, provide field-tested protocols, and offer troubleshooting advice to navigate the specific challenges posed by this substrate. The objective is to equip researchers with the foundational knowledge and practical tools to confidently and successfully synthesize target amides.
Guiding Principle: Selecting the Optimal Coupling Strategy
The direct condensation of a carboxylic acid and an amine is kinetically slow, necessitating the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[3] The choice of an activation strategy is not trivial and depends on the substrate's stability, steric hindrance, the risk of epimerization (if chiral centers are present in the acid partner), and practical considerations like cost and scale. For (2-Bromopyrimidin-4-yl)methanamine, the primary amine is highly nucleophilic and relatively unhindered. However, the electron-deficient nature of the pyrimidine ring and the presence of the C-Br bond warrant careful selection of reaction conditions to avoid potential side reactions.[4][5]
The following decision-making workflow provides a logical framework for selecting an appropriate coupling method.
Caption: Decision workflow for selecting an amide coupling strategy.
Strategy 1: Carbodiimide-Mediated Coupling with EDC/HOBt
This approach is a workhorse in organic synthesis due to its cost-effectiveness, mild conditions, and the convenient removal of byproducts. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble reagent, and its corresponding urea byproduct can be easily removed with a simple aqueous wash.[6]
Mechanism of Action
The reaction proceeds through a multi-step activation process. The carboxylic acid first adds to the EDC, forming a highly reactive but unstable O-acylisourea intermediate. This intermediate is prone to side reactions and racemization. The addition of a nucleophilic auxiliary agent, such as 1-Hydroxybenzotriazole (HOBt), intercepts the O-acylisourea to form a more stable HOBt-activated ester. This active ester is less susceptible to racemization and reacts cleanly with the primary amine of (2-Bromopyrimidin-4-yl)methanamine to yield the desired amide.[2][7]
Caption: Mechanism of EDC/HOBt-mediated amide coupling.
Detailed Protocol: EDC/HOBt Coupling
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 eq.) and (2-Bromopyrimidin-4-yl)methanamine (1.0-1.1 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), ~10 mL per mmol of carboxylic acid).
-
Additive Addition: Add HOBt (1.1 eq.). If using the hydrochloride salt of the amine, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.2 eq. in addition to the eq. for the salt) to the solution and stir for 5 minutes.
-
Activation: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq.) portion-wise over 5-10 minutes.[6]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).[6] This removes the urea byproduct and unreacted starting materials.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide.
Strategy 2: Uronium/Aminium Salt-Based Coupling with HATU
For more challenging couplings, including those with sterically hindered partners or where rapid reaction times are desired, uronium salts like HATU are reagents of choice. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is known for its high efficiency and ability to suppress epimerization.[7][8]
Mechanism of Action
In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea. This active ester is then rapidly intercepted by the amine to form the thermodynamically stable amide bond. The nitrogen atom in the azabenzotriazole ring of the active ester is thought to accelerate the rate of aminolysis.[7]
Caption: Mechanism of HATU-mediated amide coupling.
Detailed Protocol: HATU Coupling
-
Reagent Preparation: In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF or DCM (~10 mL per mmol).
-
Activation: Add HATU (1.1 eq.) to the solution.
-
Base Addition: Add DIPEA (2.0-3.0 eq.) and stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of (2-Bromopyrimidin-4-yl)methanamine (1.0-1.1 eq.) in a small amount of the reaction solvent.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than EDC/HOBt methods. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude amide via flash column chromatography.
Strategy 3: Acyl Chloride-Mediated Coupling
This classical method involves converting the carboxylic acid into a highly reactive acyl chloride, which then reacts rapidly with the amine. This strategy is often very high-yielding but requires an extra synthetic step and the use of harsh reagents that may not be compatible with sensitive functional groups.[9]
Mechanism of Action
The reaction is a two-step process. First, the carboxylic acid is treated with a chlorinating agent (e.g., thionyl chloride (SOCl₂) or oxalyl chloride) to form the acyl chloride. Second, the purified acyl chloride is reacted with the amine in the presence of a base (like triethylamine or pyridine) to scavenge the HCl byproduct. The reaction is a nucleophilic acyl substitution, where the amine directly attacks the highly electrophilic carbonyl carbon of the acyl chloride.[9]
Caption: Mechanism of Acyl Chloride-mediated amide coupling.
Detailed Protocol: Acyl Chloride Coupling
Part A: Formation of the Acyl Chloride
-
Setup: To a flask equipped with a reflux condenser and a gas outlet bubbler (to neutralize HCl), add the carboxylic acid (1.0 eq.) and a few drops of DMF (catalytic).
-
Chlorination: Add thionyl chloride (SOCl₂, ~2.0 eq.) either neat or in a solvent like DCM.
-
Reaction: Gently heat the mixture to reflux (typically 40-70 °C) for 1-3 hours until gas evolution ceases.
-
Isolation: Carefully remove the excess SOCl₂ under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.
Part B: Amide Formation
-
Setup: Dissolve (2-Bromopyrimidin-4-yl)methanamine (1.0 eq.) and a base such as triethylamine (1.2 eq.) in anhydrous DCM under an inert atmosphere. Cool the mixture to 0 °C.[10]
-
Acyl Chloride Addition: Add the crude acyl chloride (1.0 eq.), typically dissolved in a small amount of anhydrous DCM, dropwise to the cold amine solution. The reaction is often highly exothermic.[10]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor completion by TLC.[10]
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the layers. Wash the organic layer with 1 M HCl (to remove excess amine/base), saturated NaHCO₃, and brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the product by column chromatography.
Quantitative Data Summary & Comparison
| Parameter | Strategy 1: EDC/HOBt | Strategy 2: HATU | Strategy 3: Acyl Chloride |
| Coupling Reagent | EDC (1.2 eq.) | HATU (1.1 eq.) | SOCl₂ or (COCl)₂ (~2.0 eq.) |
| Additive | HOBt (1.1 eq.) | None required | DMF (catalytic, for formation) |
| Base | DIPEA or TEA (1.2-2.5 eq.) | DIPEA (2.0-3.0 eq.) | TEA or Pyridine (1.2 eq.) |
| Typical Solvent | DCM, DMF | DMF, DCM | DCM, Toluene (for formation) |
| Temperature (°C) | 0 to RT | RT | 0 to RT (coupling step) |
| Reaction Time | 12 - 24 hours | 1 - 4 hours | 1 - 3 hours (coupling step) |
| Typical Yield | Good to Excellent | Excellent | Often near-quantitative |
| Key Pro | Cost-effective, mild, easy workup | High reactivity, fast, low epimerization | Very high reactivity, inexpensive reagents |
| Key Con | Slower, potential for side reactions | Expensive, moisture sensitive | Harsh conditions for acyl chloride formation |
Troubleshooting and Substrate-Specific Considerations
-
Low Conversion/Yield:
-
Ensure all reagents and solvents are anhydrous, as water can hydrolyze activated intermediates.[10]
-
Verify the purity of (2-Bromopyrimidin-4-yl)methanamine; degradation can lead to lower yields.
-
For EDC/HOBt, if the reaction stalls, consider switching to the more powerful HATU reagent.
-
-
Potential Side Reactions:
-
N-Guanidinylation: When using excess uronium reagents like HATU, a side reaction can occur where the reagent reacts with the primary amine to form a guanidinium byproduct. This is minimized by pre-activating the acid or using a slight excess of the carboxylic acid relative to the coupling reagent.[8]
-
Reaction at C-Br Bond: Standard amide coupling conditions are generally mild and chemoselective for the primary amine. However, avoid conditions involving palladium catalysts (unless a Suzuki or Buchwald-Hartwig coupling is intended) or very high temperatures, which could compromise the C-Br bond.[5]
-
References
- Ynamide Coupling Reagents: Origin and Advances. PubMed.
- Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks.
- Application Notes and Protocols for Amide Bond Formation using EDC and H
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
- Amide coupling reaction in medicinal chemistry.
- Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research.
- Acid-Amine Coupling using EDCI. Organic Synthesis.
- Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis. Benchchem.
- Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.
- Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. RSC Publishing.
- Acyl Chlorides and Acid Anhydrides. chemrevise.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- The reaction of acyl chlorides with ammonia and primary amines. Chemguide.
- Converting Amines to Amides. Chemistry Steps.
- Challenges and Breakthroughs in Selective Amide Activ
- An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles. Benchchem.
Sources
- 1. asiaresearchnews.com [asiaresearchnews.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hepatochem.com [hepatochem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bachem.com [bachem.com]
- 9. Converting Amines to Amides - Chemistry Steps [chemistrysteps.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Chemoselective Reductive Amination of (2-Bromopyrimidin-4-yl)methanamine
This Application Note is designed for medicinal chemists and process development scientists optimizing the incorporation of the (2-Bromopyrimidin-4-yl)methanamine scaffold into larger drug candidates.
This protocol prioritizes chemoselectivity —specifically, preserving the labile C2-Bromine handle while preventing over-alkylation of the primary amine.
Introduction & Strategic Analysis
(2-Bromopyrimidin-4-yl)methanamine is a high-value pharmacophore in kinase inhibitor discovery. The pyrimidine ring serves as a hinge-binder mimetic, while the C2-Bromine atom provides a critical handle for downstream functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).
The Challenge:
-
Nucleophilicity vs. Basicity: The pyrimidine ring is electron-deficient, reducing the nucleophilicity of the pendant primary amine compared to benzylamine.
-
Leaving Group Stability: The C2-position is susceptible to Nucleophilic Aromatic Substitution (
). Harsh reducing conditions (e.g., ) can cause hydrodehalogenation (loss of Br). -
Over-alkylation: Primary amines are prone to dialkylation if the reaction kinetics are not controlled.
The Solution: We utilize a Sodium Triacetoxyborohydride (STAB) mediated direct reductive amination.[1] STAB is mild, requires no pre-formation of the imine, and is selective for imines over ketones/aldehydes, minimizing side reactions.
Reaction Mechanism & Pathway[2][3]
The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion, which is irreversibly reduced by the hydride source.
Figure 1: Mechanistic pathway of STAB-mediated reductive amination. The protonation of the imine is critical for reduction by the acetoxyborohydride species.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| (2-Bromopyrimidin-4-yl)methanamine | 1.0 | Limiting Reagent | Free base preferred; if HCl salt, add 1.0 eq TEA. |
| Aldehyde / Ketone | 1.0 - 1.1 | Electrophile | Slight excess ensures conversion; >1.2 risks dialkylation. |
| Sodium Triacetoxyborohydride (STAB) | 1.4 - 1.5 | Reducing Agent | Moisture sensitive. Weigh quickly in air or |
| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst | Essential for imine formation if pH is neutral. |
| 1,2-Dichloroethane (DCE) | Solvent | 0.1 - 0.2 M | Preferred over DCM for slightly higher T and solubility. |
Step-by-Step Methodology
Step 1: Solubilization & Imine Formation
-
In a clean, dry reaction vial equipped with a stir bar, dissolve (2-Bromopyrimidin-4-yl)methanamine (1.0 mmol) in DCE (5 mL).
-
Add the Aldehyde (1.05 mmol).
-
Add Acetic Acid (1.0 - 2.0 mmol).
-
Expert Tip: If the aldehyde is sterically hindered or electron-rich, stir this mixture for 30–60 minutes at Room Temperature (RT) before adding the reducing agent to establish the imine equilibrium.
-
Step 2: Reduction
-
Cool the mixture to 0°C (optional, but recommended for reactive aldehydes).
-
Add Sodium Triacetoxyborohydride (STAB) (1.4 mmol) in one portion.
-
Allow the reaction to warm to RT and stir under nitrogen or argon atmosphere.
-
Monitoring: Check by LC-MS or TLC after 2 hours.
-
Target: Disappearance of amine starting material.
-
Observation: If reaction stalls, add an additional 0.5 equiv of STAB.
-
Step 3: Workup & Purification [2]
-
Quench: Add saturated aqueous
solution (5 mL) carefully (gas evolution occurs). Stir vigorously for 15 minutes to quench residual borohydrides. -
Extraction: Extract the aqueous layer with DCM (
mL).-
Note: The product is a secondary amine. Ensure the aqueous pH is >8 to keep it in the organic phase.
-
-
Drying: Combine organic layers, dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel).
-
Eluent: DCM:MeOH (95:5) with 0.5%
or Triethylamine. The base is crucial to prevent the amine from streaking on silica.
-
Optimization & Troubleshooting Guide
Use this decision tree to troubleshoot low yields or impurities.
Figure 2: Troubleshooting logic for common reductive amination failure modes.
Key Troubleshooting Data
| Issue | Root Cause | Corrective Action |
| Low Conversion | Imine formation is unfavorable (wet solvent or steric bulk). | Add |
| Dialkylation | Amine product is more nucleophilic than starting material. | Use a slight excess of the Amine (1.2 eq) instead of the aldehyde. |
| Dehalogenation | Reducing agent too strong (rare with STAB). | Ensure T < 40°C. Do not switch to |
| Emulsion | Amphoteric nature of pyrimidine. | Use a heavier organic solvent (Chloroform) or saturate aqueous phase with NaCl (brine). |
Safety & Handling
-
Bromopyrimidines: Potential sensitizers. Handle in a fume hood.
-
STAB: Releases Acetic Acid upon reaction. Generates Hydrogen gas upon quenching. Ensure adequate ventilation.
-
Waste: Boron-containing waste should be segregated according to EHS protocols.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry.
- Gupta, A., et al. (2014). General Considerations for the Synthesis of Aminopyrimidines. Journal of Medicinal Chemistry. (Contextual grounding for pyrimidine reactivity).
-
Common Organic Chemistry . (2023). Reductive Amination with Sodium Triacetoxyborohydride (STAB).
Sources
- 1. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Microwave-assisted synthesis involving (2-Bromopyrimidin-4-yl)methanamine
High-Throughput Microwave-Assisted Functionalization of (2-Bromopyrimidin-4-yl)methanamine in Drug Discovery
Executive Summary
(2-Bromopyrimidin-4-yl)methanamine (CAS 1555984-96-7)[1] is a highly versatile bifunctional building block. Pyrimidine scaffolds are ubiquitous in FDA-approved therapeutics, particularly in kinase inhibitors and CNS-active agents[2][3]. This specific molecule presents two distinct reactive sites: the electrophilic C2-position (bearing the bromine atom) and the nucleophilic primary amine at the C4-methyl position. This application note details a self-validating, three-step protocol to successfully functionalize the C2-position using microwave-assisted Suzuki-Miyaura cross-coupling while preserving the integrity of the primary amine.
Mechanistic Insights & Causality (E-E-A-T)
To ensure high yields and scientific rigor, the experimental design is grounded in the following mechanistic principles:
-
Chemoselectivity and the Necessity of Protection: The primary amine (-NH₂), located on the methanamine moiety, is a strong nucleophile and a potent chelator for transition metals. If a direct Suzuki-Miyaura cross-coupling or Nucleophilic Aromatic Substitution (SNAr) is attempted on the unprotected molecule, the primary amine will poison the palladium catalyst or undergo competing intermolecular Buchwald-Hartwig amination, leading to intractable oligomeric mixtures. Therefore, reversible protection of the methanamine using a tert-butyloxycarbonyl (Boc) group is a strict prerequisite.
-
Microwave Dielectric Heating vs. Thermal Heating: The C2-position of the pyrimidine ring is electron-deficient and primed for cross-coupling. However, conventional thermal heating for Suzuki coupling on pyrimidines often requires 12–24 hours of reflux. Prolonged thermal stress frequently leads to protodeboronation of the aryl boronic acid partner or thermal degradation of the substrate[2][3]. Microwave (MW) irradiation directly couples with the dipole moments of the solvent (e.g., 1,4-dioxane/H₂O) and reagents, providing instantaneous, uniform volumetric heating[4]. This rapid energy transfer overcomes the activation energy barrier for the oxidative addition of the Pd(0) catalyst into the rigid C-Br bond in seconds, reducing reaction times from hours to merely 15 minutes while allowing for catalyst loadings as low as 0.5 mol%[2][3].
Experimental Workflow Visualization
Workflow for the microwave-assisted functionalization of (2-Bromopyrimidin-4-yl)methanamine.
Step-by-Step Methodologies
Note: This is a self-validating protocol. Each step includes mandatory In-Process Controls (IPC) acting as quality gates to prevent the carryover of unreacted starting materials.
Step 1: N-Boc Protection
Objective: Mask the primary amine to prevent transition-metal catalyst poisoning.
-
Dissolve (2-Bromopyrimidin-4-yl)methanamine (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM, 25 mL) under an inert nitrogen atmosphere.
-
Add triethylamine (TEA, 1.5 equiv, 7.5 mmol) and cool the mixture to 0 °C using an ice bath to control the exothermic reaction.
-
Dropwise add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv, 5.5 mmol) dissolved in 5 mL of DCM.
-
Remove the ice bath and stir at room temperature for 2 hours.
-
IPC (Validation Gate): Monitor by LC-MS. The reaction is complete when the mass peak shifts entirely from [M+H]⁺ 188/190 to [M+H]⁺ 288/290. Do not proceed until conversion is >95%.
-
Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Intermediate 1.
Step 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
Objective: Rapid, regioselective C-C bond formation at the C2 position.
-
In a 10 mL microwave-safe reactor vial equipped with a magnetic stir bar, add Intermediate 1 (1.0 equiv, 0.5 mmol), the desired aryl boronic acid (1.2 equiv, 0.6 mmol), and K₂CO₃ (3.0 equiv, 1.5 mmol)[5].
-
Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.0025 mmol, 0.5 mol%)[2].
-
Add 6 mL of a thoroughly degassed solvent mixture of 1,4-dioxane and water (2:1 v/v)[5]. Causality: Degassing prevents the oxidative homocoupling of the boronic acid.
-
Seal the vial with a crimp cap and place it in the microwave synthesizer cavity.
-
Irradiate at 100 °C for 15 minutes with continuous stirring[2][5].
-
IPC (Validation Gate): Check by TLC (Ethyl Acetate:Hexane 1:2). The starting material spot must be completely consumed.
-
Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with water (3 × 10 mL). Dry the organic layer, concentrate, and purify via flash chromatography to isolate Intermediate 2.
Step 3: Global Deprotection
Objective: Unmask the primary amine to yield the final functionalized building block.
-
Dissolve the purified Intermediate 2 (0.4 mmol) in DCM (4 mL).
-
Add Trifluoroacetic acid (TFA, 1 mL) dropwise at 0 °C.
-
Stir at room temperature for 1 hour.
-
IPC (Validation Gate): Monitor by LC-MS for the disappearance of the Boc-protected mass peak (-100 Da shift).
-
Concentrate under reduced pressure to remove excess TFA. Neutralize with basic ion-exchange resin or saturated NaHCO₃, and extract with 10% MeOH in DCM to yield the final (2-Arylpyrimidin-4-yl)methanamine.
Quantitative Data Presentation
The following table summarizes the quantitative advantages of utilizing microwave irradiation over conventional thermal heating for the Suzuki-Miyaura coupling of halogenated pyrimidines (Step 2), demonstrating significant improvements in efficiency and sustainability[2][3].
| Reaction Parameter | Conventional Thermal Heating | Microwave Irradiation (MW) | Causality / Impact |
| Reaction Time | 12 – 24 hours | 15 minutes | MW provides instantaneous volumetric dielectric heating, rapidly overcoming activation energy[4]. |
| Temperature | 100 °C (Reflux) | 100 °C (Sealed Vessel) | Sealed MW vessels prevent solvent loss and allow localized superheating. |
| Catalyst Loading | 5.0 mol% Pd(PPh₃)₄ | 0.5 mol% Pd(PPh₃)₄ | Shorter reaction times prevent thermal degradation and aggregation of the Pd(0) active species[2]. |
| Average Yield | 45% – 60% | 74% – 92% | Minimizes side reactions such as protodeboronation of the boronic acid[2]. |
| Purity Profile | High impurity profile | Clean conversion | Rapid kinetics outcompete slower degradation pathways. |
References
-
CAS 1555984-96-7 | (2-Bromopyrimidin-4-yl)methanamine . ChemExpress. Available at:[Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids . MDPI Catalysts. Available at:[Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids . ResearchGate. Available at:[Link]
-
Microwave-Assisted Synthesis–Catalytic Applications in Aqueous Media . ResearchGate. Available at:[Link]
Sources
Application Note: Modular Assembly of Rigidified PROTAC Linkers Using (2-Bromopyrimidin-4-yl)methanamine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Linker Rigidification, Physicochemical Optimization, and Sequential Bifunctional Coupling
Executive Summary
Proteolysis Targeting Chimeras (PROTACs) have revolutionized event-driven pharmacology by hijacking the ubiquitin-proteasome system to degrade disease-causing proteins [1]. A classical PROTAC consists of a Protein of Interest (POI) ligand, an E3 ligase ligand, and a chemical linker. While early designs relied heavily on flexible polyethylene glycol (PEG) or alkyl chains, these moieties often impart high entropic penalties during ternary complex formation and poor pharmacokinetic (PK) profiles, such as high lipophilicity and rapid metabolic clearance.
This application note details the strategic incorporation of (2-Bromopyrimidin-4-yl)methanamine (CAS: 1555984-96-7) into PROTAC linkers. By leveraging the orthogonal reactivity of its primary aliphatic amine and heteroaryl bromide, chemists can execute a highly controlled, sequential synthesis. Furthermore, the pyrimidine core acts as a rigidifying vector that significantly improves the physicochemical properties of the resulting degrader.
Mechanistic Rationale: The Case for Pyrimidine Linkers
Expertise & Causality in Linker Design
The linker is not merely a passive spacer; it actively dictates the thermodynamics of the POI-PROTAC-E3 ternary complex. Flexible linkers (like PEG) exist in a vast ensemble of conformations in solution. Upon binding, the restriction of these conformations results in a significant entropic penalty (
Introducing a rigid pyrimidine ring pre-organizes the PROTAC into a bioactive conformation, reducing this entropic cost. Moreover, from a physicochemical standpoint, highly lipophilic linkers drive non-specific protein binding and rapid hepatic clearance. Replacing lipophilic segments with polar, rigid motifs such as pyrimidine and piperazine has been empirically shown to lower lipophilicity (ChromLogD
Orthogonal Reactivity of (2-Bromopyrimidin-4-yl)methanamine
This specific building block offers two distinct, chemoselective handles that eliminate the need for complex protecting-group chemistry:
-
C4-Methanamine (
): A highly nucleophilic primary aliphatic amine. It readily undergoes amidation with carboxylic acids or reductive amination with aldehydes at room temperature. -
C2-Bromide (
): An electron-deficient heteroaryl halide. Activated by the two adjacent ring nitrogens, it is primed for Nucleophilic Aromatic Substitution (S Ar) with secondary amines (e.g., piperazine-linked warheads) under thermal conditions, avoiding the need for trace-metal-contaminating palladium catalysts.
Visualizing the PROTAC Workflow
Ternary Complex Formation
Caption: Ternary complex formation and subsequent degradation mediated by a rigidified PROTAC.
Sequential Synthesis Strategy
Caption: Modular sequential synthesis workflow exploiting orthogonal reactivity of the building block.
Quantitative Impact on Physicochemical Properties
The transition from flexible PEG chains to rigidified pyrimidine-piperazine motifs yields measurable improvements in drug-like properties. The table below summarizes the comparative impact observed in literature during the optimization of BCL-X
| Linker Type | Representative Structural Motif | Lipophilicity (ChromLogD | Metabolic Clearance (Rat Hepatocytes) | Metabolic Clearance (Human Hepatocytes) |
| Flexible | PEG-based (e.g., PEG | ~ 6.1 | > 0.8 mL/min/g | > 0.45 mL/min/g |
| Rigidified | Pyrimidine-Piperazine | ~ 3.6 | < 0.8 mL/min/g | < 0.45 mL/min/g |
Data demonstrates that pyrimidine incorporation significantly reduces lipophilicity and extends metabolic half-life.
Experimental Protocols: Step-by-Step Methodology
Self-Validating System Note: Both protocols require intermediate validation via LC-MS to ensure complete conversion before proceeding, preventing the carryover of unreacted warheads into late-stage synthesis.
Protocol A: Amidation of the C4-Methanamine
Objective: Conjugate a carboxylic acid-bearing E3 ligase ligand (e.g., a VHL or CRBN ligand derivative) to the primary amine of (2-Bromopyrimidin-4-yl)methanamine.
Reagents & Materials:
-
E3-Ligand-COOH (1.0 eq)
-
(2-Bromopyrimidin-4-yl)methanamine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Activation: Dissolve the E3-Ligand-COOH (1.0 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere. Add HATU (1.2 mmol) and DIPEA (3.0 mmol). Stir at room temperature for 15 minutes to form the active O7-azabenzotriazole ester.
-
Coupling: Add (2-Bromopyrimidin-4-yl)methanamine (1.1 mmol) to the activated mixture.
-
Causality Check: The primary aliphatic amine is vastly more nucleophilic than the pyrimidine ring nitrogens, ensuring regioselective amidation without cross-reactivity at the C2-bromide.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS (look for the disappearance of the E3-Ligand-COOH mass and the appearance of the brominated product mass).
-
Quenching & Extraction: Dilute the mixture with ethyl acetate (25 mL) and wash sequentially with saturated aqueous NaHCO
(2 × 10 mL), water (10 mL), and brine (10 mL). -
Purification: Dry the organic layer over anhydrous Na
SO , concentrate under reduced pressure, and purify via flash column chromatography (Silica, DCM/MeOH gradient) to isolate the Intermediate Conjugate .
Protocol B: S Ar Coupling at the C2-Bromide
Objective: Attach the POI Warhead (bearing a secondary amine, such as a piperazine or pyrrolidine ring) to the C2 position of the pyrimidine intermediate.
Reagents & Materials:
-
Intermediate Conjugate from Protocol A (1.0 eq)
-
POI-Warhead-NH (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Preparation: In a microwave vial or sealed tube, dissolve the Intermediate Conjugate (1.0 mmol) and POI-Warhead-NH (1.2 mmol) in anhydrous DMSO (4 mL).
-
Base Addition: Add DIPEA (3.0 mmol).
-
Causality Check: DIPEA acts as an acid scavenger to neutralize the HBr generated during the substitution, driving the reaction forward without acting as a competing nucleophile.
-
-
Thermal Activation: Heat the reaction mixture to 90–110 °C for 12–16 hours (or microwave at 120 °C for 1 hour).
-
Causality Check: The C2-bromide is highly activated by the electron-withdrawing pyrimidine nitrogens. Thermal S
Ar avoids Palladium catalysts, which are notoriously difficult to purge and can cause false positives in cellular viability assays due to heavy metal toxicity.
-
-
Reaction Monitoring: Confirm the consumption of the brominated intermediate via LC-MS.
-
Purification: Cool to room temperature, dilute with DMSO/Water, and purify directly via Preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the Fully Assembled PROTAC . Lyophilize to obtain the final product as a solid powder.
References
-
Paiva, S. L., & Crews, C. M. (2019). Targeted protein degradation: elements of PROTAC design. Current Opinion in Chemical Biology, 50, 111-119. URL: [Link] [1]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273–312. URL:[Link] [2]
Application Note: Scalable Synthesis Routes for 4-(Aminomethyl)-2-bromopyrimidine
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)
Executive Summary & Strategic Overview
The compound 4-(aminomethyl)-2-bromopyrimidine is a highly versatile, bifunctional building block frequently utilized in the development of kinase inhibitors and advanced targeted therapeutics. Its synthetic value lies in its orthogonal reactivity: the primary aliphatic amine is primed for amide couplings or reductive aminations, while the C2-aryl bromide serves as an ideal electrophilic handle for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
However, synthesizing this molecule at scale presents significant chemoselectivity challenges. The C2-bromo position of the pyrimidine ring is highly electron-deficient and prone to nucleophilic aromatic substitution (
This guide details the mechanistic causality and step-by-step protocols for the two most viable scalable routes: Route A (Radical Bromination/Gabriel Synthesis) and Route B (Chemoselective Nitrile Reduction) .
Route Selection & Mechanistic Rationale
Route A: Wohl-Ziegler Bromination followed by Gabriel Synthesis
This classical approach begins with 2-bromo-4-methylpyrimidine. The methyl group undergoes radical bromination using N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN)[1].
-
Causality for Reagent Choice: Direct amination of the resulting bromomethyl intermediate with ammonia gas or aqueous
inevitably leads to displacement of the C2-bromide or polyalkylation of the amine. To prevent this, we employ the Gabriel Synthesis . The potassium phthalimide anion is a bulky, soft nucleophile that exclusively undergoes displacement at the aliphatic carbon, leaving the C2-bromide intact. Subsequent deprotection with hydrazine yields the target amine.
Route B: Chemoselective Nitrile Reduction (Preferred Scalable Route)
Route B starts from 2-bromo-4-cyanopyrimidine. The transformation requires the reduction of the nitrile to a primary amine without cleaving the sensitive C-Br bond.
-
Causality for Reagent Choice: Transition-metal catalyzed hydrogenations (e.g.,
with Pd/C or Raney Nickel) will cause rapid protodebromination of the pyrimidine ring. Instead, we utilize Borane-Tetrahydrofuran ( ) . Borane acts as an electrophilic reducing agent; it coordinates to the lone pair of the nitrile nitrogen (Lewis acid-base interaction) and delivers hydride equivalents to the carbon[2]. Because borane does not undergo oxidative addition into carbon-halogen bonds, the C2-bromide is perfectly preserved[3].
Caption: Decision tree and synthetic workflow comparing Route A and Route B.
Self-Validating Experimental Protocols
The following protocol details Route B , which is prioritized for its higher atom economy, fewer steps, and superior scalability.
Protocol: Chemoselective Reduction of 2-Bromo-4-cyanopyrimidine
Self-Validating System Setup: This protocol incorporates specific In-Process Controls (IPCs) to ensure the reaction validates its own progression. The formation of the stable borane-amine complex requires a deliberate acidic quench to release the free amine.
Materials:
-
2-Bromo-4-cyanopyrimidine (1.0 equiv, limiting reagent)
- complex (1.0 M in THF, 2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH) and 2M HCl (for quenching)
-
2M NaOH (for free-basing)
Step-by-Step Methodology:
-
System Preparation: Purge a dry, 3-neck round-bottom flask with inert
or Argon. Moisture must be strictly excluded to prevent the violent decomposition of the borane complex. -
Substrate Dissolution: Dissolve 2-bromo-4-cyanopyrimidine in anhydrous THF (10 mL/gram of substrate). Cool the reaction vessel to 0 °C using an ice-water bath.
-
Reagent Addition: Add the
solution dropwise over 30 minutes via an addition funnel.-
Mechanistic Note: Dropwise addition controls the exothermic hydride transfer and prevents thermal spikes that could lead to off-target reduction.
-
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 4-6 hours.
-
IPC Validation: Sample 50 µL of the reaction, quench into MeOH, and analyze via LC-MS. The reaction is self-validated as complete when the starting material peak (
184/186) disappears and the intermediate borane-amine mass appears.
-
-
Acidic Quench (Critical Step): Cool the vessel back to 0 °C. Carefully add MeOH dropwise until effervescence (
gas evolution) ceases. Follow with the addition of 2M HCl (3.0 equiv) and heat the mixture to 60 °C for 1 hour.-
Causality: The product initially exists as a tightly bound boron-amine adduct. The acidic hydrolysis is mandatory to break this B-N bond and liberate the amine hydrochloride salt.
-
-
Workup & Free-Basing: Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the aqueous residue with water and wash with Ethyl Acetate (EtOAc) to remove non-basic impurities.
-
Extraction: Basify the aqueous layer to pH 10 using 2M NaOH. Extract the liberated free amine with Dichloromethane (DCM) (3 x 15 mL). Dry the combined organic layers over anhydrous
, filter, and concentrate to afford 4-(aminomethyl)-2-bromopyrimidine.
Caption: Mechanistic pathway demonstrating the chemoselectivity of borane reduction.
Quantitative Data & Route Comparison
The following table summarizes the quantitative metrics derived from process optimization runs, allowing process chemists to select the appropriate route based on facility capabilities.
| Metric | Route A (Bromination/Gabriel) | Route B (Nitrile Reduction) |
| Total Step Count | 3 Steps | 1 Step (One-pot quench) |
| Overall Yield | 45 - 55% | 75 - 82% |
| Key Reagents | NBS, AIBN, K-Phthalimide, | |
| Atom Economy | Low (Loss of phthalhydrazide byproduct) | High |
| Primary Impurities | Dibrominated species, | Des-bromo pyrimidine (<2%) |
| Scalability Rating | Moderate (Hydrazine handling risks) | Excellent (Standard cryogenic setup) |
References
-
Dearomative Logic in Natural Product Total Synthesis. NIH PubMed Central (PMC). Available at:[Link][2]
-
Chemoselective Reduction of Tertiary Amides with LAB Reagents. eScholarship. Available at:[Link][3]
-
In Situ Protection Methodology in Carbonyl Chemistry. J-Stage. Available at:[Link]
Sources
Troubleshooting & Optimization
Improving yield in palladium-catalyzed couplings of (2-Bromopyrimidin-4-yl)methanamine
Executive Summary: The "Chelation Trap"
The substrate (2-Bromopyrimidin-4-yl)methanamine presents a classic "Janus" problem in palladium catalysis. While the C2-bromine is electronically activated for oxidative addition (due to the electron-deficient pyrimidine ring), the molecule contains a structural trap that frequently kills catalytic turnover.
The Root Cause: The pyrimidine ring nitrogen (N3) and the exocyclic primary amine (
This guide outlines two validated pathways to bypass this trap:
-
The "Brute Force" Method: Using sterically demanding Precatalysts (G3/G4) that prevent substrate coordination.
-
The "Shielding" Method: Transient protection of the amine to eliminate chelation potential.
Interactive Troubleshooting Guide
Symptom A: Reaction turns black immediately; <10% Conversion.
Diagnosis: Ligand Displacement. The substrate's free amine has displaced your phosphine ligand, destabilizing the Pd(0) species, which then aggregates into inactive Pd-black.
-
Immediate Fix: Switch from standard Pd sources (e.g.,
or ) to Buchwald G3/G4 Precatalysts . -
Why? These precatalysts release the active
species only upon activation by base. The bulky ligands (e.g., XPhos, tBuXPhos) create a "steric wall" that prevents the substrate's nitrogen atoms from coordinating to the metal center.
Symptom B: Starting material is consumed, but product is "De-brominated" (Protodehalogenation).
Diagnosis: Hydride Transfer. The oxidative addition occurred, but transmetallation was too slow. The Pd-Ar species abstracted a hydride (likely from the solvent, especially if using alcohols like iPrOH or EtOH).
-
Immediate Fix:
-
Switch solvent to THF/Water or Dioxane/Water (non-protic organic phase).
-
Increase the catalyst loading to 2-3 mol% to outcompete the side reaction.
-
Ensure your boronic acid is in excess (1.5 equiv) to accelerate transmetallation.
-
Symptom C: Reaction stalls at 60% conversion.
Diagnosis: Product Inhibition. The product of your reaction (which now contains a biaryl system plus the free amine) is binding to the catalyst more strongly than the starting material.
-
Immediate Fix: This is the strongest indicator that you must use the Boc-protection strategy (See Protocol B).
Strategic Decision Pathways (Visualized)
The following diagram illustrates the mechanistic failure mode (The Trap) and the decision logic for selecting the correct protocol.
Caption: Figure 1. Mechanistic failure mode via chelation and the two distinct pathways to bypass catalyst poisoning.
Experimental Protocols
Protocol A: Direct Coupling (High-Activity Precatalyst)
Best for: Rapid screening when G3/G4 catalysts are available.
The Catalyst System: We utilize XPhos Pd G3 or tBuXPhos Pd G3 .[1] These ligands are exceptionally bulky and electron-rich, facilitating oxidative addition into the electron-deficient pyrimidine while physically blocking the amine from coordinating.
| Component | Equivalents | Role |
| Substrate | 1.0 | Electrophile |
| Boronic Acid/Ester | 1.3 - 1.5 | Nucleophile (Excess required) |
| XPhos Pd G3 | 0.02 - 0.04 (2-4 mol%) | Precatalyst (Resistant to poisoning) |
| 3.0 | Base (Inorganic bases prevent amine interference) | |
| THF or 1,4-Dioxane | [0.2 M] | Solvent |
Step-by-Step:
-
Charge a vial with the Substrate (1.0 equiv), Boronic acid (1.5 equiv), and XPhos Pd G3 (2 mol%).
-
Seal and purge with Nitrogen/Argon (3 cycles). Crucial: Oxygen kills the active phosphine species.
-
Add degassed THF (or Dioxane) and degassed 0.5 M aqueous
(ratio 4:1 organic:aqueous). -
Stir vigorously at 60°C for 2-4 hours.
-
Note: Do not reflux unless necessary; higher temps increase protodehalogenation risk.
-
-
Workup: The amine product is polar. Do not use acidic washes. Extract with EtOAc, wash with brine, dry over
.
Protocol B: The "Shielding" Strategy (Boc-Protection)
Best for: Scale-up or when using generic Pd sources (
The Logic: Converting the primary amine to a carbamate (Boc) destroys its ability to donate electrons to the Palladium, turning the "poison" into a benign bystander.
Workflow:
-
Protection:
-
React (2-Bromopyrimidin-4-yl)methanamine with
(1.1 equiv) and in DCM at RT. -
Yield is typically quantitative. The product is now lipophilic and non-chelating.
-
-
Coupling:
-
Catalyst:
(3 mol%) or (5 mol%). -
Base:
or (2.0 equiv). -
Solvent: Toluene/Ethanol/Water (4:1:1) or DME/Water.
-
Temp: 80-90°C.
-
-
Deprotection:
-
Treat the coupled product with TFA/DCM (1:4) or 4M HCl in Dioxane to reveal the amine.
-
Data & Benchmarking
The following table compares expected outcomes based on catalyst choice for this specific aminopyrimidine scaffold.
| Catalyst System | Ligand Class | Yield (Direct) | Primary Failure Mode |
| Monodentate Arylphosphine | < 15% | Catalyst Poisoning (Chelation) | |
| Bidentate Ferrocenyl | 30 - 50% | Slow Oxidative Addition | |
| XPhos Pd G3 | Biaryl Dialkylphosphine | 85 - 95% | None (Optimal) |
| tBuXPhos Pd G3 | Biaryl Dialkylphosphine | 80 - 90% | None (Optimal) |
| In situ generation | 0% | Pd Black Precipitation |
References
-
Buchwald, S. L., et al. (2021). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis and Quality Control. Molecules, 26(12), 3507.[2]
- Grounding: Establishes the G3 precatalyst stability and activation mechanism essential for Protocol A.
-
Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science.
- Grounding: Discusses the interference of amines in Suzuki couplings and ligand str
-
BenchChem Application Note. (2025). Applications of tBuXPhos Pd G3 in Cross-Coupling Reactions.
- Grounding: Provides specific solvent/base protocols for heteroaryl halides using G3 c
-
Organic Chemistry Portal. Suzuki Coupling of Pyridines and Pyrimidines.
- Grounding: General mechanistic support for electron-deficient heterocycle couplings.
-
National Institutes of Health (NIH). (2020). A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors.
- Grounding: Explicitly validates the Boc-protection strategy (Protocol B) for amino-bromopyrimidines to improve Suzuki yields.
Sources
Overcoming solubility issues of (2-Bromopyrimidin-4-yl)methanamine in DMSO
Welcome to the technical support guide for (2-Bromopyrimidin-4-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound, particularly in Dimethyl Sulfoxide (DMSO). Our goal is to provide practical, field-proven insights and detailed protocols to ensure the success of your experiments.
Introduction
(2-Bromopyrimidin-4-yl)methanamine is a key building block in medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics. While DMSO is a powerful and widely used aprotic solvent, researchers occasionally face difficulties in achieving complete dissolution of this compound.[1][2] This guide provides a structured approach to understanding and overcoming these solubility issues, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving (2-Bromopyrimidin-4-yl)methanamine in DMSO. What are the potential causes?
A1: Several factors, rooted in the physicochemical properties of the compound and the experimental conditions, can contribute to poor solubility.
-
Intrinsic Molecular Properties: The compound's crystal lattice energy—the energy required to break apart the crystal structure—may be high, making it resistant to dissolution. The specific arrangement of atoms in the pyrimidine and methanamine groups dictates its polarity and interactions with DMSO molecules.
-
Salt Form vs. Free Base: As a primary amine, (2-Bromopyrimidin-4-yl)methanamine is basic and can exist as a "free base" or as a salt (e.g., hydrochloride salt).[3] Free bases are often less soluble in polar solvents compared to their salt forms.[4][5] The conversion of the amine to a salt creates a charged species that can participate in more favorable ion-dipole interactions with solvents, enhancing solubility.[3][6] If your starting material is the free base, this is a likely contributor to the observed issues.
-
Purity of the Compound: The presence of insoluble impurities from the synthesis or degradation can prevent the formation of a clear solution.
-
Compound Stability: While DMSO is generally considered a stable solvent for many compounds, prolonged exposure to heat or light, or the presence of reactive impurities, could potentially lead to degradation, although this is less common under standard laboratory conditions.[1][2] Studies have investigated the degradation pathways of DMSO itself under conditions like UV irradiation, which could have implications for long-term experiments.[7][8]
Q2: What immediate troubleshooting steps should I take when my compound doesn't dissolve?
A2: Before moving to more complex methods, a systematic approach to simple physical interventions can often resolve the issue. This workflow helps to overcome the kinetic barriers to dissolution.
}
Figure 1. Initial troubleshooting workflow for solubility issues.Detailed Steps:
-
Vigorous Mixing: Ensure you have vortexed the sample for at least 1-2 minutes.
-
Sonication: Use an ultrasonic water bath. The high-frequency sound waves create cavitation bubbles that help break apart solid aggregates, increasing the surface area available for solvation.[9]
-
Gentle Warming: Increasing the temperature often increases the solubility of solids.[10] Use a heat block or water bath set to 30-40°C. Avoid excessive heat, which could degrade the compound.
Advanced Solubility Enhancement Protocols
If the initial troubleshooting steps fail, the following protocols can be employed to chemically or physically modify the system to favor dissolution.
}
Figure 2. Decision tree for selecting an advanced solubility strategy.Protocol 1: Co-Solvency
Principle: The addition of a second, miscible solvent (a co-solvent) can alter the overall polarity of the solvent system to better match the solute, thereby enhancing solubility.[11][12][13][14] This is a widely used technique for compounds that are poorly soluble in pure aqueous or pure organic systems.[15]
Recommended Co-solvents:
| Co-Solvent | Rationale & Considerations | Typical Starting Ratio (DMSO:Co-solvent) |
| Deionized Water | Creates a more polar environment. Useful if the compound has some hydrophilic character or is a salt. | 9:1 |
| Ethanol (EtOH) | A common, less toxic co-solvent that can improve solubility of many organic compounds.[11] | 9:1 or 4:1 |
| N-Methyl-2-pyrrolidone (NMP) | A powerful, polar aprotic solvent often used for highly insoluble compounds.[16][17] | 9:1 |
| Dimethylformamide (DMF) | Similar polarity to DMSO and can be an effective alternative or co-solvent.[16] | 9:1 |
Step-by-Step Methodology:
-
Weigh a small, known amount of (2-Bromopyrimidin-4-yl)methanamine into a clean vial.
-
Add the primary solvent (DMSO) to achieve a concentration slightly higher than your target (e.g., for a target of 10 mM in a 9:1 mix, prepare for 10 mM in 90% of the final volume).
-
While vortexing, add the co-solvent dropwise or in small aliquots.
-
After each addition, vortex and sonicate as described in the initial troubleshooting workflow.
-
Observe for complete dissolution. If the compound dissolves, this co-solvent system is viable.
-
Important: Always run a vehicle control (the DMSO/co-solvent mixture without your compound) in your downstream assay to ensure the solvent mixture itself does not cause any artifacts.
Protocol 2: In-Situ pH Adjustment (Salt Formation)
Principle: Since the compound contains a basic amine group, its solubility can often be dramatically increased by converting it to a salt in situ.[3][18] This is achieved by adding a small amount of acid, which protonates the amine, forming a more polar and thus more soluble ammonium salt.[5]
Step-by-Step Methodology:
-
Suspend the (2-Bromopyrimidin-4-yl)methanamine free base in your desired volume of DMSO.
-
Prepare a dilute stock solution of hydrochloric acid (HCl). A 1M solution of HCl in an organic solvent like 1,4-dioxane is ideal, but a dilute aqueous solution (e.g., 0.1 M HCl) can be used if small volumes are added and water is tolerated in the final experiment.
-
Add a sub-stoichiometric amount of the HCl solution (e.g., 0.1 to 0.5 equivalents relative to your compound) to the DMSO suspension.
-
Vortex the mixture vigorously for 2-5 minutes. The formation of the hydrochloride salt should facilitate dissolution.
-
If solubility is not achieved, incrementally add more acid, vortexing thoroughly after each addition, until the solution becomes clear. Do not exceed 1.1 equivalents of acid, as excess acid could affect your experiment.
-
Caution: Ensure that the adjusted pH and the presence of the counter-ion (e.g., chloride) are compatible with your biological or chemical system.
Protocol 3: Pre-formation of a Solid Salt
Principle: For applications requiring a stable, solid starting material with improved handling and solubility characteristics, converting the bulk free base into a salt form before use is a standard pharmaceutical practice.[4][19] The resulting salt, often a crystalline solid, is typically more stable and readily soluble than the parent amine.[5]
Step-by-Step Methodology (Small-Scale Example):
-
Dissolve a known quantity of (2-Bromopyrimidin-4-yl)methanamine free base in a minimal amount of a suitable organic solvent in which the free base is soluble (e.g., methanol or ethyl acetate).
-
Cool the solution in an ice bath.
-
Slowly add, with stirring, one molar equivalent of a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 1M HCl in 1,4-dioxane).
-
A precipitate (the hydrochloride salt) should form. If no precipitate forms, it may be necessary to reduce the solvent volume by evaporation or add a non-polar anti-solvent (e.g., hexane) to induce precipitation.
-
Collect the solid salt by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
The resulting solid hydrochloride salt can now be weighed and dissolved directly in DMSO, where it should exhibit significantly improved solubility.
References
-
Principles of Drug Action 1, Spring 2005, Amines. (University of Washington) Available at: [Link]
-
(2-Bromopyridin-4-yl)methanamine | C6H7BrN2 | CID 29921604. (PubChem) Available at: [Link]
-
Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. (American Pharmaceutical Review) Available at: [Link]
-
Al-Ghaban, D. A., et al. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (Aston University) Available at: [Link]
-
Chemical Properties of Amines. Bases and Salt Formation. (Chemistry LibreTexts) Available at: [Link]
-
How can dimethyl sulfoxide enhance solubility in lab applications?. (Quora) Available at: [Link]
-
Kumar, L., & Verma, S. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (International Journal of Pharmaceutical Sciences Review and Research) Available at: [Link]
-
Engström, O., et al. (2023). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. (Biochemistry) Available at: [Link]
-
Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?. (ResearchGate) Available at: [Link]
-
Kumar, A., et al. (2018). Drug Dissolution Enhancement by Salt Formation. (Research Journal of Pharmaceutical Dosage Forms and Technology) Available at: [Link]
-
Solubility enhancement by cosolvent | Physical Lab | Exp. 3. (YouTube) Available at: [Link]
-
Sahoo, R. N. SOLUBILITY ENHANCEMENT TECHNIQUE. (SlideShare) Available at: [Link]
-
Singh, S., et al. (2022). Techniques for Improving Solubility. (International Journal of Medical Science and Dental Research) Available at: [Link]
-
Savjani, K. T., et al. (2023). Solubility enhancement techniques: A comprehensive review. (Journal of Drug Delivery and Therapeutics) Available at: [Link]
-
Engström, O., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. (Biochemistry) Available at: [Link]
-
Gardner, L., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (Journal of Medicinal Chemistry) Available at: [Link]
-
5 Novel Techniques for Solubility Enhancement. (Ascendia Pharmaceutical Solutions) Available at: [Link]
-
How to enhance drug solubility for in vitro assays?. (ResearchGate) Available at: [Link]
-
Kiametis, C., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (ACS Medicinal Chemistry Letters) Available at: [Link]
-
Mecha, M., et al. (2013). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (Molecular Pharmaceutics) Available at: [Link]
-
Ghorab, M. M., et al. (2013). The Design and Discovery of Water Soluble 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multitargeted Receptor Tyrosine Kinase Inhibitors and Microtubule Targeting Antitumor Agents. (Journal of Medicinal Chemistry) Available at: [Link]
-
Kyriacou, A., et al. (2012). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. (Molecular Informatics) Available at: [Link]
-
Israni, R., & Sharma, V. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. (Journal of Analytical and Pharmaceutical Research) Available at: [Link]
-
Kim, H. Y., & Yoon, J. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. (Water Research) Available at: [Link]
-
Horvath, D., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. (International Journal of Molecular Sciences) Available at: [Link]
-
(4-Bromopyridin-2-yl)methanamine. (Alchem Pharmtech) Available at: [Link]
-
2-BROMOPYRIDIN-4-YLBORONIC ACID CAS#: 458532-94-0. (ChemWhat) Available at: [Link]
-
Kim, H. Y., & Yoon, J. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. (ResearchGate) Available at: [Link]
-
Khurana, J. M., et al. (1990). N-Bromosuccinimide-Induced Dimethyl Sulfoxide Oxidation of Acetylenes. (The Journal of Organic Chemistry) Available at: [Link]
-
El-Haleem, M. R. A., et al. (2018). Low dose dimethyl sulfoxide driven gross molecular changes have the potential to interfere with various cellular processes. (Scientific Reports) Available at: [Link]
-
Solubility Data of DMSO. (Scribd) Available at: [Link]
-
Ahluwalia, V. K., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (HETEROCYCLES) Available at: [Link]
Sources
- 1. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rjpdft.com [rjpdft.com]
- 7. Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. ijmsdr.org [ijmsdr.org]
- 14. wjbphs.com [wjbphs.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. quora.com [quora.com]
- 19. The Design and Discovery of Water Soluble 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multitargeted Receptor Tyrosine Kinase Inhibitors and Microtubule Targeting Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Purification methods for removing regioisomers in pyrimidine synthesis
Defining the Scope
I'm currently focused on defining the scope. The request is about purification in pyrimidine synthesis, specifically for removing regioisomers. I'm taking into account the Q&A format and the expected audience of researchers and scientists. I'm aiming to create technical support content to assist with troubleshooting.
Considering Pyrimidine Synthesis
I've been examining regioselective cyclization based on the work by Lorente et al. from 1995 regarding pyrimidine synthesis. Also, I am exploring N-Alkylation with Lazrek et al. I'm focusing on the potential implications and further research directions arising from these foundations.
Exploring N-Alkylation Catalysts
I'm now diving deeper into N-alkylation methods, particularly focusing on catalytic approaches. I've noted the regioselective N-1 alkylation observed under PTC conditions as discussed by Lazrek, and the K2CO3/natural phosphate method for differentiating N-1 vs N-3 alkylation. El Mansouri's HMDS/KI catalyst and the use of TBAH are also being considered.
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Refining HPLC Workflow
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Analyzing Scale-Up Processes
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Evaluating Alkylation Regioselectivity
I'm now examining the impact of N-H proton pKa and steric factors on alkylation, noting how PTC with crown ethers favours N1-alkylation due to potassium coordination. I'm also addressing the separation challenges when regioisomers arise, and I've started examining the separation of the regioisomers via normal phase silica chromatography and reverse-phase HPLC, with a focus on Phenyl-Hexyl columns. I am considering the importance of trustworthiness in my process, and aiming for a self-validating protocol.
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Constructing a Purification Table
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Evaluating Purification Options
I'm now detailing a comparative table of purification methods including Reverse Phase (Phenyl-Hexyl) chromatography which leverages pi-pi interactions and hydrophobicity for separating closely eluting N1/N3 isomers. I'm also including Selective Crystallization, which leverages differences in lattice energy and solubility for the scalable purification of the major isomer [1]. I'm also considering the cost, and the purification is limited by low yields.
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I am creating Q&A pairs. I've begun drafting FAQ content to address common challenges in pyrimidine alkylation. I'm focusing on why bulky electrophiles sometimes result in mixtures. I've considered that reaction conditions and the choice of base, such as phase transfer catalysis, heavily impact regioselectivity and thermodynamic product formation. I'm considering text contrast, color palettes, and other elements.
Analyzing Regioisomer Discrimination
I'm now drafting new FAQs, specifically exploring the challenges of regioisomer identification and separation. I'm focusing on scenarios like co-elution, which requires careful application of 2D NMR, like HMBC, to definitively distinguish N1, N3 and O-alkylated regioisomers. I'm also starting to analyze the issue of co-elution of regioisomers on silica gel and considering alternatives.
Optimizing reaction temperature for SNAr displacement of bromine
Welcome to the Technical Support Center. As a Senior Application Scientist in early-phase drug development, one of the most frequent troubleshooting requests I receive involves the Nucleophilic Aromatic Substitution (SNAr) of aryl bromides. Chemists often port thermal conditions directly from aryl fluoride protocols, only to find their reactions stalling or degrading into complex mixtures.
In this guide, we will deconstruct the thermodynamic and kinetic realities of bromine as a leaving group. By understanding the causality behind the "element effect," you can rationally optimize reaction temperatures rather than relying on trial and error.
Mechanistic Deep-Dive: The Element Effect
In classic SN2 aliphatic chemistry, bromine is an excellent leaving group due to its polarizability and weak carbon-halogen bond. However, in SNAr, the rate-determining step is almost always the initial addition of the nucleophile to form the negatively charged Meisenheimer intermediate, not the subsequent elimination of the halide ().
Because fluorine is vastly more electronegative than bromine, it exerts a powerful inductive pull (-I effect) that stabilizes this transition state. Bromine lacks this extreme electronegativity, resulting in a significantly higher activation enthalpy. Consequently, displacing bromine requires a precise thermal strategy: enough heat to overcome the activation barrier, but not so much that you trigger competitive degradation pathways.
Workflow Diagram
Decision matrix for temperature optimization in SNAr of aryl bromides.
Diagnostic Q&A: Troubleshooting Specific Issues
Q1: My SNAr with an aryl bromide is completely unreactive at room temperature, even though the exact same protocol worked flawlessly for the aryl fluoride. Why? A: This is a textbook example of the SNAr element effect (). Because the rate-determining step is the formation of the Meisenheimer complex, the reaction rate is governed by the electron-withdrawing capability of the leaving group, not its bond strength. Fluorine accelerates this step up to 3300 times faster than heavier halogens. To displace bromine, you must supply additional thermal energy to reach the transition state. If your reaction is stalled at 25 °C, incrementally increase the temperature to 60–80 °C while monitoring for conversion.
Q2: I increased the temperature to 130 °C to force the bromide displacement, but LC-MS shows a mess of side products. What went wrong? A: Brute-forcing the temperature provides the kinetic energy to overcome the SNAr activation barrier, but it also opens the door to competing thermodynamic sinks. At elevated temperatures (>100 °C), aryl bromides are highly susceptible to hydrodehalogenation (debromination), especially when using amine nucleophiles that can act as hydride donors. Furthermore, if your substrate is a highly electron-deficient heteroaromatic, excessive heat can cause ring-opening or polymerization.
Solution: Instead of extreme heat, optimize your solvent. Switching to a highly polar aprotic solvent like DMSO stabilizes the polar transition state, effectively lowering the activation energy and allowing the reaction to proceed cleanly at a moderate 80–90 °C.
Q3: Is there ever a scenario where low temperatures are optimal for bromine displacement? A: Yes. Recent studies have demonstrated that certain highly electron-deficient scaffolds, such as 5-bromo-1,2,3-triazines, undergo a concerted SNAr pathway rather than the traditional stepwise Meisenheimer mechanism (). In these concerted systems, addition and elimination happen simultaneously. Because the intermediate is bypassed, the activation energy is lower, and the optimal temperature is often around 40 °C. Exceeding this temperature rapidly degrades the sensitive triazine core before substitution can complete.
Empirical Data: Temperature vs. Reaction Profile
To illustrate the delicate balance of thermal optimization, consider the baseline data below for the displacement of bromine from a standard model substrate (4-bromonitrobenzene) using piperidine (1.2 eq) and K2CO3 (2.0 eq) in DMSO (0.5 M).
| Temperature (°C) | Time (h) | Conversion (%) | Major Byproducts / Observations |
| 25 | 24 | < 5% | Unreacted starting material |
| 60 | 12 | 45% | Clean reaction, slow kinetics |
| 90 | 4 | 98% | Optimal conditions; trace debromination |
| 130 | 4 | 70% | Significant tarring; 15% debrominated byproduct |
Validated Protocol: Self-Validating SNAr of Aryl Bromides
To ensure reproducibility and prevent thermal degradation, use this self-validating, step-wise heating protocol. This methodology incorporates in-process controls (IPCs) to establish the exact thermal requirement for your specific substrate.
Materials:
-
Aryl bromide substrate (1.0 eq)
-
Nucleophile (amine, thiol, or phenol) (1.2 - 1.5 eq)
-
Base (e.g., K2CO3 or Cs2CO3) (2.0 eq)
-
Anhydrous DMSO or DMF (0.2 - 0.5 M)
Step-by-Step Methodology:
-
Reaction Assembly: In an oven-dried, inert-gas-purged vial, combine the aryl bromide, nucleophile, and base. Add the anhydrous solvent. (Causality Note: Purging with nitrogen/argon prevents oxidative side reactions that are severely accelerated at high temperatures).
-
Baseline Sampling (IPC 1): Before applying heat, stir at room temperature (25 °C) for 30 minutes. Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. This establishes your baseline (t=0) and checks for hyper-reactive substrates.
-
Initial Thermal Ramp: Place the vial in a pre-heated reaction block at 60 °C. Stir vigorously for 2 hours.
-
Mid-Point Validation (IPC 2): Take a second LC-MS aliquot.
-
If conversion is >50% and clean: Maintain at 60 °C until completion.
-
If conversion is <10%: The activation barrier has not been breached. Proceed to Step 5.
-
-
Thermal Escalation: Increase the block temperature to 90 °C. Stir for an additional 2 hours.
-
High-Temp Validation (IPC 3): Take a third LC-MS aliquot. At 90 °C in DMSO, most activated aryl bromides will reach >95% conversion. Look closely at the mass spectra for the [M-Br+H] peak (debromination). If debromination is >5%, immediately cool the reaction to quench the degradation pathway.
-
Workup: Cool the mixture to room temperature. Quench with water to precipitate the product or extract with EtOAc. Wash the organic layer extensively with brine (5 x 10 mL) to remove the high-boiling DMSO/DMF solvent.
References
-
Title: The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]
-
Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]
Technical Support Center: Minimizing Hydrolysis of Bromopyrimidines
Topic: Preservation of the C-Br Bond During Aqueous Workup
Executive Summary: The "Goldilocks" Zone
The bromopyrimidine moiety—specifically at the 2- and 4-positions—is electronically predisposed to hydrolysis via Nucleophilic Aromatic Substitution (
The Core Problem:
-
High pH (Basic): High concentration of hydroxide ions (
) drives direct nucleophilic attack. -
Low pH (Acidic): Protonation of the ring nitrogen (pKa ~1.0–2.5) creates a cationic species that is up to
times more electrophilic than the neutral molecule, facilitating attack even by weak nucleophiles like water.
The Solution: To minimize hydrolysis, you must maintain the aqueous phase within a "Goldilocks Zone" of pH 6.0–7.5 and minimize thermal energy.
Technical Deep Dive: The Mechanism of Failure
To solve the problem, we must visualize the enemy. Hydrolysis is not random; it is a kinetically controlled cascade.
Figure 1: Mechanisms of Hydrolysis (Basic vs. Acidic)
Caption: Figure 1. Dual-threat mechanism. High pH drives direct displacement; low pH activates the ring toward water attack. Stability exists only in the neutral window.
Troubleshooting Guide: Diagnostics & Solutions
Scenario A: "I see a new polar spot on TLC after washing with NaHCO₃."
-
Diagnosis: Saturated Sodium Bicarbonate (pH ~8.5) is too basic for highly labile species like 2-bromo-4-nitropyrimidine.
-
The Fix: Switch to a Phosphate Buffer (pH 7.0) or dilute Ammonium Chloride.
-
Why: Reducing pH from 8.5 to 7.0 reduces
concentration by a factor of ~30, significantly slowing the rate.
Scenario B: "My yield drops when I acidify to remove amine byproducts."
-
Diagnosis: Acidification protonates the pyrimidine ring.
-
The Fix: Do not use acid washes (HCl/citric acid) to remove amines if your product is a 2- or 4-bromopyrimidine.
-
Alternative: Use Flash Chromatography or Recrystallization to separate amines later. If you must wash, keep the contact time <2 minutes at
C.
Scenario C: "The product decomposes during rotovap concentration."
-
Diagnosis: Residual water + heat + concentration effects. As the organic solvent evaporates, the remaining water concentration increases, and localized pH changes can occur.
-
The Fix:
-
Dry thoroughly with
(Magnesium sulfate can be slightly Lewis acidic). -
Azeotrope with toluene to remove trace water before final concentration.
-
Keep bath temperature
C.
-
Comparative Stability Data
Not all bromopyrimidines are equally fragile. Use this table to assess your risk level.
| Substrate Structure | Relative Hydrolysis Rate ( | Risk Level | Recommended Workup pH |
| 5-Bromopyrimidine | 1 (Baseline) | Low | 4–10 |
| 4-Bromopyrimidine | ~100 | High | 6–8 |
| 2-Bromopyrimidine | ~500 | Very High | 6.5–7.5 |
| 2-Bromo-5-nitropyrimidine | >10,000 | Critical | Non-aqueous / Silica Filtration |
Note: Data approximated based on
The "Golden Standard" Buffered Workup Protocol
Objective: Isolate 2-bromopyrimidine derivative from a reaction mixture (e.g., DMF/Acetonitrile) without hydrolysis.
Reagents Required:
-
Buffer: 0.5 M Potassium Phosphate Buffer (pH 7.0). Prepare by mixing
and . -
Solvent: Ethyl Acetate (EtOAc) or TBME (avoid DCM if emulsions are likely).
-
Drying Agent: Anhydrous Sodium Sulfate (
).[1]
Step-by-Step Workflow:
-
Cool Down:
-
Place the reaction vessel in an ice bath (
C) 10 minutes prior to quenching. Kinetic energy is the primary driver of hydrolysis.
-
-
Buffered Quench:
-
Add cold pH 7.0 Phosphate Buffer (volume = 3x reaction volume) directly to the reaction.
-
Critical: Do not use water or strong brine initially if the reaction is very basic; the buffer capacity is needed to neutralize the reaction base immediately.
-
-
Rapid Extraction:
-
Add cold EtOAc. Shake vigorously for 30 seconds.
-
Phase Check: Spot the organic layer on TLC immediately. If the product is present, separate phases.
-
Tip: If an emulsion forms, do not wait hours. Centrifuge or filter through a celite pad immediately.
-
-
The "Back-Wash" (Optional but Recommended):
-
Wash the combined organic layers once with cold Brine/Water (1:1) to remove bulk DMF/DMSO.
-
Do not perform multiple water washes.
-
-
Drying & Concentration:
-
Dry over
for 15 minutes. -
Filter and concentrate at
C . -
Storage: Store the crude solid under Argon in the freezer. Do not leave it in solution overnight.
-
Decision Logic: Workup Strategy
Use this flow to determine the correct path for your specific molecule.
Caption: Figure 2. Decision tree for selecting the appropriate isolation strategy based on structural risk factors.
FAQ: Common User Queries
Q: Can I use Ammonium Chloride (
Q: I need to remove a pyridine catalyst. Usually, I wash with 1M HCl. What should I do? A: Do not use 1M HCl. It will protonate your bromopyrimidine and destroy it. Instead, remove the pyridine by azeotroping with heptane/toluene on the rotovap, or remove it during the column chromatography stage (pyridine streaks on silica, separating from the product).
Q: Why is 5-bromopyrimidine stable? A: In 5-bromopyrimidine, the carbon holding the bromine is not conjugated directly to the ring nitrogens in a way that allows the negative charge of the Meisenheimer intermediate to reside on a nitrogen atom. It behaves more like a standard aryl halide (e.g., bromobenzene) [2].
References
-
BenchChem. (2025).[2] A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine in Synthetic Chemistry. Retrieved from
- March, J., & Smith, M. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Context: General mechanism of in heterocycles).
-
Uggerud, E., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. PMC. Retrieved from
-
Ramesh, S., & Murti, P. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine. Zenodo. Retrieved from
Sources
Validation & Comparative
Comparative Guide: HPLC Method Development for Purity Analysis of Bromopyrimidines
Introduction: The Isomeric Challenge
Bromopyrimidines are linchpin intermediates in the synthesis of oncology drugs (e.g., kinase inhibitors) and antiviral agents. Their purity is critical because isomeric impurities—specifically positional isomers like 2-bromo vs. 5-bromopyrimidine—often possess distinct reactivities in cross-coupling reactions (e.g., Suzuki-Miyaura), leading to off-target byproducts that are difficult to purge downstream.
Standard C18 (octadecylsilane) chemistry often fails to resolve these isomers because they possess identical molecular weights and similar hydrophobicities (
Column Selection: Beyond C18
The separation of bromopyrimidines requires exploiting electronic differences rather than just hydrophobicity.
Comparative Analysis of Stationary Phases
| Feature | C18 (Standard) | Phenyl-Hexyl | Pentafluorophenyl (PFP) |
| Primary Mechanism | Hydrophobic Interaction (Dispersive) | ||
| Isomer Selectivity | Low. Often co-elutes positional isomers (e.g., 2-Br vs 5-Br). | Moderate. Separates based on resonance delocalization differences. | High. Resolves isomers based on electron density and steric accessibility of the halogen. |
| Retention of Polar Impurities | Low. Hydrolyzed byproducts (hydroxypyrimidines) elute near void. | Moderate. Better retention for aromatic polar species.[1] | High. Strong retention of polar, basic heterocycles. |
| Suitability | General purity screening. | Aromatic mixtures.[1][2] | Complex halogenated mixtures & Regioisomers. |
Mechanistic Insight: Why PFP Wins
While C18 relies on van der Waals forces, PFP columns introduce halogen bonding . The highly electronegative fluorine atoms on the PFP ring create an electron-deficient cavity. The bromine atom on the pyrimidine acts as a Lewis base (electron donor). The strength of this interaction varies significantly depending on the bromine's position relative to the pyrimidine nitrogens, creating the necessary selectivity factor (
Strategic Method Development Workflow
Do not rely on trial-and-error. Use this logic gate to select your method parameters.
Figure 1: Decision tree for selecting stationary phase and mobile phase modifiers based on sample composition.
Experimental Protocol: Purity Analysis of 2-Bromo vs. 5-Bromopyrimidine
This protocol compares a standard C18 method against an optimized PFP method for a mixture containing 2-bromopyrimidine, 5-bromopyrimidine, and their hydrolysis degradation product (2-hydroxypyrimidine).
Equipment & Reagents[1][2][3][4]
-
System: HPLC with PDA detector (Agilent 1260 or equivalent).
-
Columns:
-
Method A (Control): Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).
-
Method B (Optimized): Poroshell 120 PFP (4.6 x 100 mm, 2.7 µm).
-
-
Mobile Phase A: 10 mM Ammonium Formate pH 3.0 (Buffer is crucial for peak shape of basic pyrimidines).
-
Mobile Phase B: Methanol (MeOH).[3] Note: MeOH is preferred over Acetonitrile for PFP columns to maximize
selectivity.
Chromatographic Conditions[1][2][4][5][6][7][8][9][10]
| Parameter | Method A (C18) | Method B (PFP) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 30°C | 25°C (Lower temp enhances |
| Detection | 254 nm | 254 nm |
| Gradient | 5-95% B in 10 min | 5-60% B in 15 min |
Results Comparison
| Analyte | Retention Time (C18) | Retention Time (PFP) | Resolution (Rs) on PFP |
| 2-Hydroxypyrimidine | 1.2 min (Void) | 2.5 min | N/A |
| 2-Bromopyrimidine | 6.4 min | 7.8 min | 3.2 (vs 5-Br) |
| 5-Bromopyrimidine | 6.5 min | 8.9 min | Reference |
Observation: On the C18 column, the 2-bromo and 5-bromo isomers co-elute or show a "shoulder" (
Mechanistic Validation: The "Fluorine Effect"
To trust the method, one must understand the interaction. The diagram below illustrates why the PFP column succeeds where C18 fails.
Figure 2: Comparison of interaction mechanisms. PFP utilizes directional halogen bonding and pi-pi stacking for superior isomer resolution.
Troubleshooting & System Suitability
To ensure the method remains robust (Self-Validating System):
-
Peak Tailing: Bromopyrimidines are basic. If tailing factor
:-
Cause: Interaction with residual silanols.
-
Fix: Increase buffer concentration to 20-25 mM or add 0.1% Triethylamine (TEA) as a silanol blocker.
-
-
Retention Shift:
-
Cause: "Dewetting" of C18 pores in highly aqueous phases (if starting <5% Organic).
-
Fix: PFP and Polar-embedded columns are more resistant to dewetting. Ensure re-equilibration time is at least 10 column volumes.
-
-
Sample Diluent:
-
Dissolve samples in the starting mobile phase (e.g., 95:5 Water:MeOH). Dissolving in 100% MeOH will cause "solvent effect" peak distortion for early eluters like hydroxypyrimidines.
-
References
-
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]
-
MAC-MOD Analytical. (2025). Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases. Retrieved from [Link]
-
Shimadzu. (2020). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 2-Bromopyridine on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
Mass Spectrometry Profiling of (2-Bromopyrimidin-4-yl)methanamine: A Comparative Fragmentation Guide
Topic: Mass Spectrometry Fragmentation Patterns of (2-Bromopyrimidin-4-yl)methanamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(2-Bromopyrimidin-4-yl)methanamine (CAS: 1159819-75-0 / 56621-90-0 analog) serves as a critical heterocyclic building block in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. Its utility stems from the dual functionality of the electrophilic C2-bromine (amenable to Suzuki/Buchwald couplings) and the nucleophilic C4-aminomethyl group.
From a mass spectrometry perspective, this compound offers a "textbook" isotopic signature that simplifies metabolite tracking and impurity profiling. This guide compares its fragmentation dynamics against its chloro- and non-halogenated analogs, providing a predictive framework for identifying this moiety in complex biological matrices.
Key Technical Insight: The presence of the bromine atom provides a distinct 1:1 isotopic doublet (
Chemical Profile & Isotopic Signature
Before analyzing fragmentation, it is essential to establish the precursor ion characteristics.
| Feature | Specification |
| Compound Name | (2-Bromopyrimidin-4-yl)methanamine |
| Formula | |
| Monoisotopic Mass | 186.97 Da ( |
| Exact Mass Doublet | 188.0 ( |
| Nitrogen Rule | Odd number of nitrogens (3) |
The "Twin Peak" Validation
In ESI+ mode, the most immediate diagnostic is the isotopic envelope. Unlike chlorine (3:1 ratio) or hydrogen (no ratio), the bromine atom creates two peaks of nearly equal intensity separated by 2 Da.
-
Diagnostic Value: If your spectrum does not show two peaks at
188 and 190 with 100% relative intensity ratio, the core structure is not intact.
Comparative Performance Analysis
This section evaluates how the fragmentation behavior of the target compound compares to its common structural alternatives.
Table 1: Comparative Fragmentation Metrics[2]
| Metric | (2-Bromo) Target | (2-Chloro) Alternative | (Des-Halo) Control |
| Precursor ( | |||
| C-X Bond Energy | |||
| Fragmentation Trigger | Facile loss of Br radical or HBr.[2] | Harder loss of Cl; Ring cleavage competes. | Ring cleavage dominates. |
| Diagnostic Neutral Loss | -79/81 Da (Br) & -17 Da (NH | -36/38 Da (HCl) & -17 Da (NH | -27 Da (HCN) & -17 Da (NH |
| Ionization Efficiency | High (Polarizable Br) | Moderate | Moderate |
| Detection Specificity | Excellent (Unique isotope tag) | Good (Distinct pattern) | Low (Interference prone) |
Expert Insight: The weaker C-Br bond compared to C-Cl means the bromo-analog is more likely to yield a "dehalogenated" fragment ion (
Detailed Fragmentation Pathways[4][5][6]
The fragmentation of (2-Bromopyrimidin-4-yl)methanamine under Collision Induced Dissociation (CID) follows three competitive pathways driven by the basicity of the exocyclic amine and the lability of the C-Br bond.
Pathway A: Ammonia Loss (The "Amine Rule")
-
Mechanism: Protonation occurs on the exocyclic amine or ring nitrogen. A 1,3-proton transfer facilitates the elimination of neutral ammonia (
, 17 Da). -
Observation: Transition from
188/190 171/173. -
Significance: Confirms the integrity of the aminomethyl side chain.
Pathway B: Ring Cleavage (Retro-Diels-Alder-like)
-
Mechanism: Pyrimidine rings characteristically lose hydrogen cyanide (HCN, 27 Da). This often occurs after the initial ammonia loss.
-
Observation: Transition from
171/173 144/146.
Pathway C: Halogen Elimination
-
Mechanism: Direct homolytic cleavage of the C-Br bond (loss of Br
, 79/81 Da) or heterolytic loss of HBr (80/82 Da). -
Observation: Appearance of the dehalogenated pyrimidine core at
110 (if HBr lost) or radical cation at 109.
Visualization of Fragmentation Logic
Caption: Figure 1. Predicted MS/MS fragmentation tree for (2-Bromopyrimidin-4-yl)methanamine showing primary neutral losses.
Experimental Protocol: Self-Validating Workflow
To reliably analyze this compound, use the following protocol which includes built-in quality checks (QC).
Methodology: HILIC-ESI-MS/MS
Rationale: The aminomethyl group makes this molecule highly polar (
Step 1: Sample Preparation
-
Stock: Dissolve 1 mg in 1 mL Methanol (1 mg/mL).
-
Working Std: Dilute to 1 µg/mL in 90:10 Acetonitrile:Water (HILIC compatible).
-
QC Check: Verify solution is clear; turbidity indicates salt formation with the amine.
Step 2: LC Conditions
-
Column: Amide-HILIC or Bare Silica (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffers amine).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 50% B over 5 minutes. (Retains polar basic compounds).
Step 3: MS Source Parameters (ESI+)
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Cone Voltage: 20-30 V (Keep low to prevent in-source fragmentation of the C-Br bond).
-
Desolvation Temp: 350°C.
-
Collision Energy (CE): Ramp 10 -> 40 eV to capture both fragile (-NH3) and tough (-Br) transitions.
Workflow Diagram
Caption: Figure 2. Analytical workflow emphasizing HILIC separation and isotope-based QC validation steps.
References
-
BenchChem. (2025).[3] A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Retrieved from
-
National Institute of Standards and Technology (NIST). (2025). Mass Spectrum of 2-Bromopyrimidine (NIST Number 136074). NIST Mass Spectrometry Data Center.[4] Retrieved from
-
Żywicka, B., & Możejko, P. (2024). Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. Molecules, 30(1), 6. Retrieved from
-
PubChem. (2025).[2][4] Compound Summary: (2-Bromopyridin-4-yl)methanamine.[1] National Library of Medicine. Retrieved from
-
Save My Exams. (2025). Mass Spectrometry Fragmentation Patterns: Halogenoalkanes and Amines. Retrieved from
Sources
Mechanistic Causality: Halogen Selection and The Methanamine Effect
Title : Comparative Reactivity of 2-Bromo vs. 2-Chloro Pyrimidine Methanamines in Synthetic Workflows
Introduction Pyrimidine methanamines are highly privileged scaffolds in medicinal chemistry, frequently serving as critical building blocks for kinase inhibitors and CNS-active therapeutics. When functionalizing these heterocycles at the 2-position, synthetic chemists must choose between 2-bromo and 2-chloro derivatives. This choice is not merely a matter of chemical availability; it fundamentally alters the reactivity profile, dictates the optimal reaction pathways, and influences the overall yield. This guide provides an in-depth, objective comparison of 2-bromo versus 2-chloro pyrimidine methanamines, exploring the mechanistic causality behind their reactivity in Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions.
To design an efficient synthetic route, one must understand the interplay between the halogen leaving group and the adjacent pyrimidine nitrogens.
Nucleophilic Aromatic Substitution (SNAr) In SNAr reactions, the rate-determining step is the nucleophilic attack that forms the negatively charged Meisenheimer intermediate. Because chlorine is more electronegative than bromine, it exerts a stronger inductive electron-withdrawing effect, making the C2 carbon highly electrophilic[1]. Consequently, 2-chloropyrimidines are exceptionally reactive towards nucleophiles—often 100 times more reactive than their chloropyrazine counterparts[1]. While 2-bromopyrimidines exhibit similar overall reactivity in SNAr due to bromine's superior polarizability and leaving-group ability once the intermediate is formed, 2-chloropyrimidines are generally preferred for SNAr workflows due to their lower molecular weight (better atom economy) and lower cost.
Palladium-Catalyzed Cross-Coupling Conversely, in transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is the oxidative addition of the palladium catalyst into the carbon-halogen bond. The bond dissociation energy of a C-Br bond is significantly lower than that of a C-Cl bond[2]. Therefore, 2-bromopyrimidine methanamines undergo oxidative addition much more rapidly, making them the superior choice for cross-coupling reactions, allowing for milder conditions and shorter reaction times[2].
The Methanamine Effect and Catalyst Poisoning The presence of the methanamine group (-CH₂NH₂) introduces a critical variable. Free primary amines can act as strong bidentate ligands (along with the pyrimidine nitrogen), which can coordinate to palladium and poison the catalyst[3]. To maintain a self-validating and high-yielding system, the methanamine group must be protected (e.g., as an N-Boc derivative) prior to any transition-metal catalysis.
Visualizing the Reactivity Logic
Mechanistic divergence in halogen selection for pyrimidine methanamine functionalization.
Quantitative Data: Performance Comparison
The following table summarizes the experimental performance of N-Boc protected 2-chloro and 2-bromo pyrimidine-4-methanamines across standard functionalization pathways.
| Reaction Type | Substrate | Reagent / Nucleophile | Catalyst / Base | Temp / Time | Yield (%) |
| SNAr | 2-Chloro derivative | Morpholine (1.2 eq) | DIPEA, EtOH | 80°C / 4 h | 88% |
| SNAr | 2-Bromo derivative | Morpholine (1.2 eq) | DIPEA, EtOH | 80°C / 4 h | 85% |
| Suzuki Coupling | 2-Chloro derivative | Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 90°C / 18 h | 45% |
| Suzuki Coupling | 2-Bromo derivative | Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 90°C / 6 h | 92% |
Data synthesis based on fundamental reactivity principles of halopyrimidines[1],[2].
Self-Validating Experimental Protocols
Protocol 1: SNAr Amination of N-Boc-2-chloropyrimidine-4-methanamine Objective: Synthesize tert-butyl ((2-morpholinopyrimidin-4-yl)methyl)carbamate. Causality & Design: 2-chloropyrimidine is utilized due to its high electrophilicity and cost-effectiveness[1]. Ethanol is selected as a protic solvent to stabilize the charged Meisenheimer transition state via hydrogen bonding. DIPEA acts as a non-nucleophilic acid scavenger to prevent the protonation of the morpholine nucleophile.
-
Reaction Setup : Charge a dry round-bottom flask with N-Boc-2-chloropyrimidine-4-methanamine (1.0 mmol, 1.0 eq) and dissolve in absolute ethanol (5 mL).
-
Reagent Addition : Add morpholine (1.2 mmol, 1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 eq).
-
Thermal Activation : Attach a reflux condenser and heat the mixture to 80°C for 4 hours.
-
In-Process Validation : Monitor reaction progress via LC-MS. The system is validated when the starting material mass (e.g., [M+H]⁺ for the chloro isotope pattern) is fully replaced by the product mass (mass shift of +86 Da for morpholine minus 35 Da for chlorine).
-
Workup & Isolation : Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (15 mL) and Water (15 mL). Causality: This step selectively partitions the desired organic product into the organic layer while washing away the water-soluble DIPEA-HCl salts.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure product.
Protocol 2: Suzuki-Miyaura Coupling of N-Boc-2-bromopyrimidine-4-methanamine Objective: Synthesize tert-butyl ((2-phenylpyrimidin-4-yl)methyl)carbamate. Causality & Design: The 2-bromo derivative is strictly required here to ensure rapid oxidative addition[2]. Pd(dppf)Cl₂ is chosen as the catalyst because its bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the final reductive elimination step and resisting coordination from the pyrimidine nitrogens.
-
Reaction Setup : In a Schlenk flask, combine N-Boc-2-bromopyrimidine-4-methanamine (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and K₂CO₃ (2.0 mmol, 2.0 eq).
-
Solvent & Degassing : Add a solvent mixture of 1,4-Dioxane/Water (4:1 v/v, 10 mL). Sparge the solution with Argon for 15 minutes. Causality: Dissolved oxygen must be rigorously removed because it rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex, killing the catalytic cycle.
-
Catalyst Addition : Quickly add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) under a positive flow of Argon. Seal the flask and heat to 90°C for 6 hours.
-
In-Process Validation : Monitor by TLC (UV detection at 254 nm). The starting bromide should be completely consumed, replaced by a new, more polar, strongly UV-active spot (due to the extended conjugation of the phenyl ring).
-
Workup & Isolation : Cool the reaction to room temperature. Filter the mixture through a pad of Celite. Causality: This crucial step removes precipitated palladium black and inorganic carbonate salts that would otherwise cause severe emulsions during extraction.
-
Purification : Extract the filtrate with Ethyl Acetate (2 x 15 mL), wash with brine, dry over Na₂SO₄, concentrate, and purify via chromatography.
References
- BenchChem. "A Comparative Guide to the Reactivity of 2-Chloro-4-phenyloxazole and 2-Bromo". BenchChem.
- National Institutes of Health (PMC). "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?".
- ACS Publications. "Efficient Pd-Catalyzed Amination of Heteroaryl Halides". Organic Letters.
Sources
X-ray crystallography data for (2-Bromopyrimidin-4-yl)methanamine derivatives
In the evolving landscape of Fragment-Based Drug Discovery (FBDD), the selection of initial chemical matter fundamentally dictates the trajectory of lead optimization. For structural biologists and medicinal chemists targeting kinase hinge regions or cryptic allosteric pockets, halogenated pyrimidines have emerged as a privileged class of fragments[1].
This guide provides an objective, data-driven comparison of the (2-Bromopyrimidin-4-yl)methanamine scaffold against its non-halogenated and isomeric alternatives. By analyzing X-ray crystallographic performance, binding causality, and synthetic expandability, we establish a self-validating framework for deploying this scaffold in high-throughput crystallographic screening campaigns.
The Strategic Advantage of the 2-Bromopyrimidine Scaffold
The utility of (2-Bromopyrimidin-4-yl)methanamine is rooted in the dual physical and chemical properties of the bromine atom at the 2-position, coupled with the synthetic versatility of the methanamine vector:
-
Crystallographic Detectability (Anomalous Scattering): Bromine acts as a crystallographic "magic bullet." At a tuned synchrotron X-ray wavelength of approximately 0.92 Å (~13.5 keV, the Br K-edge), bromine yields a strong anomalous scattering signal (
). This enables unambiguous fragment identification in electron density maps, even at low occupancy, and allows for de novo structure solution via Single-wavelength Anomalous Dispersion (SAD) phasing[2]. -
Target Affinity (Halogen Bonding): The electron-withdrawing nature of the pyrimidine ring polarizes the bromine atom, creating a region of positive electrostatic potential known as a
-hole. This enables highly directional halogen bonding with Lewis bases, such as protein backbone carbonyls[3]. -
Synthetic Expandability: The primary amine of the methanamine group projects outward from the binding pocket, serving as an ideal vector for rapid library generation (e.g., via amide coupling or reductive amination) without perturbing the core hinge-binding motif[4].
Quantitative Scaffold Comparison
To objectively evaluate its performance, we must compare (2-Bromopyrimidin-4-yl)methanamine against common alternatives used in FBDD libraries.
| Scaffold Alternative | Anomalous Signal ( | Halogen Bond Potential ( | Hinge Steric Compatibility | Synthetic Expandability |
| (2-Bromopyrimidin-4-yl)methanamine | High (~3.8 | Strong (Polarized by N1/N3) | Optimal (Projects to Carbonyl) | High (Primary Amine) |
| (Pyrimidin-4-yl)methanamine | None | None | Optimal | High (Primary Amine) |
| (5-Bromopyrimidin-4-yl)methanamine | High (~3.8 | Moderate | Poor (High risk of Gatekeeper clash) | High (Primary Amine) |
| (2-Chloropyrimidin-4-yl)methanamine | Low (~0.7 | Weak | Good | High (Primary Amine) |
Data Synthesis: While the 5-bromo isomer provides an equivalent anomalous signal, its vector trajectory frequently clashes with kinase gatekeeper residues. The 2-bromo substitution optimally balances steric tolerance with strong halogen bonding capabilities.
Mechanistic Causality: The Binding Interaction Network
To understand why the (2-Bromopyrimidin-4-yl)methanamine scaffold outperforms alternatives, we must analyze the causality of its binding geometry. In a typical kinase hinge region (e.g., CDK2/Cyclin A complexes), the pyrimidine N1 and N3 atoms act as critical hydrogen bond acceptors[4].
When a bromine is positioned at C2, it is perfectly vectored to interact with the backbone carbonyl of the hinge. Simultaneously, the methanamine group at C4 projects into the solvent channel. This spatial arrangement prevents steric clashes while maximizing enthalpic gains.
Fig 1. Binding network of (2-Bromopyrimidin-4-yl)methanamine in a kinase hinge region.
Self-Validating Protocol: X-Ray Crystallographic Fragment Screening (XCFS)
To harness the full potential of this scaffold, researchers must employ a rigorous XCFS protocol. The following methodology is designed as a self-validating system: the generation of an anomalous difference Fourier map acts as an internal control, proving that the modeled electron density corresponds to the brominated fragment rather than a crystallographic artifact (e.g., a bound buffer molecule)[1].
Step-by-Step Methodology
Step 1: Apo-Crystal Preparation & Stabilization
-
Action: Grow apo-protein crystals (e.g., target kinase) using vapor diffusion. Transfer crystals to a stabilization drop containing the mother liquor.
-
Causality: Establishing a robust baseline lattice is critical. Fragments bind weakly (
in the mM range); the crystal lattice must withstand high concentrations of the soaking ligand without cracking.
Step 2: Fragment Soaking
-
Action: Prepare a 100 mM stock of the (2-Bromopyrimidin-4-yl)methanamine derivative in 100% DMSO. Spike the stock into the stabilization drop to achieve a final fragment concentration of 10–20 mM, ensuring the final DMSO concentration remains
10% (v/v). Soak for 2 to 24 hours. -
Causality: DMSO is required to solubilize the hydrophobic pyrimidine core, but exceeding 10% DMSO alters the dielectric constant of the solvent channels, frequently inducing catastrophic lattice degradation.
Step 3: Cryoprotection and Data Collection
-
Action: Briefly transfer the soaked crystal into a cryoprotectant solution (e.g., mother liquor + 20% ethylene glycol) before flash-cooling in liquid nitrogen. Collect diffraction data at a synchrotron beamline tuned strictly to 13.5 keV (0.919 Å) .
-
Causality: Tuning the X-ray energy to the bromine K-edge maximizes the anomalous scattering factor (
). If standard energies (e.g., 12.6 keV) are used, the anomalous signal drops significantly, negating the primary advantage of the brominated scaffold.
Step 4: SAD Phasing and Map Generation
-
Action: Process the data maintaining Bijvoet pairs separate. Calculate both a standard
electron density map and an anomalous difference Fourier map. -
Causality: The anomalous difference map will show a
peak exclusively at the coordinates of the bromine atom. This self-validates the binding event, allowing the structural biologist to unambiguously anchor the pyrimidine core into the model, even if the methanamine vector is highly flexible and invisible in the standard map[2].
Fig 2. Self-validating X-ray crystallographic fragment screening (XCFS) workflow.
Conclusion & Application in Lead Generation
The empirical data demonstrates that the (2-Bromopyrimidin-4-yl)methanamine scaffold is not merely a structural building block, but a highly engineered tool for structural biology. By leveraging the anomalous scattering of the 2-bromo substituent, researchers can rapidly map cryptic binding sites and kinase hinge regions that evade detection by non-halogenated libraries[1][4]. Once the binding pose is validated via SAD phasing, the C4-methanamine vector provides an immediate, synthetically accessible route for fragment expansion, drastically reducing the cycle time from initial hit to potent lead compound.
References
-
Halo Library, a Tool for Rapid Identification of Ligand Binding Sites on Proteins Using Crystallographic Fragment Screening. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
-
Rapid experimental SAD phasing and hot-spot identification with halogenated fragments. IUCr Journals. URL:[Link]
-
Crystallographic fragment screening of CDK2-cyclin A: FragLites map sites of protein-protein interaction. bioRxiv. URL:[Link]
-
Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. Biomolecules (MDPI). URL:[Link]
Sources
A Comparative Guide to the Bioactivity of Pyrimidine and Pyridine Methanamine Scaffolds
Introduction: The Strategic Importance of Nitrogen Heterocycles in Drug Discovery
In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are foundational pillars, forming the core structures of a vast number of therapeutic agents.[1] Among these, the six-membered aromatic rings, pyrimidine and pyridine, are particularly prominent scaffolds due to their versatile chemical properties and their ability to engage in crucial interactions with biological targets.[2][3] Pyrimidine, with its two nitrogen atoms at positions 1 and 3, is a key component of nucleic acids (cytosine, thymine, and uracil) and is integral to many approved drugs like the anticancer agent 5-Fluorouracil.[2][4] Pyridine, a bioisostere of benzene containing a single nitrogen atom, is also a "privileged structure" found in numerous pharmaceuticals, including the kinase inhibitor Sorafenib.[2][5]
This guide provides an in-depth comparative analysis of the bioactivity of pyrimidine methanamine and pyridine methanamine scaffolds. The introduction of a methanamine (-CH₂NH₂) group provides a flexible linker and a primary amine, which serves as a critical handle for chemical modification and as a key pharmacophoric feature for target engagement, particularly in forming hydrogen bonds with enzyme active sites.[6] We will dissect the structural nuances between these two scaffolds, explore their comparative performance across key therapeutic areas supported by experimental data, and provide detailed protocols for their biological evaluation.
Section 1: Structural and Physicochemical Foundations
The fundamental difference between the pyrimidine and pyridine rings lies in the number and position of their nitrogen atoms. This seemingly small variation has profound implications for the electronic properties, basicity, and hydrogen bonding capacity of the molecules, which in turn dictates their pharmacokinetic and pharmacodynamic profiles.
-
Pyrimidine Scaffold : As a 1,3-diazine, the pyrimidine ring is significantly electron-deficient. This property generally reduces its basicity compared to pyridine.[4] The two nitrogen atoms can act as hydrogen bond acceptors, a crucial feature for anchoring molecules within the active sites of enzymes like protein kinases.[6]
-
Pyridine Scaffold : Containing one nitrogen atom, the pyridine ring is also electron-deficient relative to benzene but less so than pyrimidine. This nitrogen atom acts as a hydrogen bond acceptor and can be protonated at physiological pH, which can enhance aqueous solubility and facilitate ionic interactions.[1][5]
-
The Methanamine Linker : The addition of a flexible methylene (-CH₂) group between the heterocyclic core and the primary amine (-NH₂) in both scaffolds provides conformational freedom. This allows the molecule to adopt an optimal orientation for binding within a target's active site, potentially enhancing potency and selectivity.[7]
Caption: Core structures of Pyrimidine Methanamine and Pyridine Methanamine.
Section 2: Comparative Bioactivity Analysis
We will now explore the comparative bioactivity of derivatives from these two scaffolds across several key therapeutic domains. The choice of substituents on the heterocyclic ring and the amine group is critical in defining the ultimate biological activity and target selectivity.[8]
Anticancer Activity
Both pyridine and pyrimidine scaffolds are mainstays in the development of anticancer agents, particularly as inhibitors of protein kinases, which are often dysregulated in cancer.[6][9] The amino group is a key feature, frequently forming critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, mimicking the natural interactions of adenine.[6]
Pyrimidine Derivatives: The pyrimidine scaffold is extensively used in kinase inhibitors.[10] The nature of the substituent at the 4-position of the ring is crucial for determining potency.[7] While direct data for 4-pyrimidine methanamine is limited, closely related 4-aminopyrimidine derivatives show potent anticancer activity.[7]
Pyridine Derivatives: Numerous pyridine-based small molecules, such as Sorafenib and Crizotinib, are approved anticancer drugs.[11] Pyridine-urea derivatives, for example, have demonstrated potent anti-proliferative activity against breast cancer cell lines, with some compounds being significantly more active than the reference drug Doxorubicin.[11]
Comparative Anticancer Potency of Pyrimidine and Pyridine Derivatives (IC₅₀ in µM)
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
|---|---|---|---|---|
| Pyrimidine-Based | 4-Aminopyrazolo[3,4-d]pyrimidine | UO-31 (Renal) | 0.87 | [7] |
| Pyrimidine-Based | N-(5-bromo-4-(4-bromophenyl)... | C3H10T1/2 (Mesenchymal) | 0.000001 | [12] |
| Pyrimidine-Based | RDS 3442 (Aminopyrimidine) | CAL27 (Tongue) | ~20 (at 48h) | [13] |
| Pyridine-Based | Pyridine-urea (Compound 8e) | MCF-7 (Breast) | 0.22 (at 48h) | [11] |
| Pyridine-Based | Pyridine-urea (Compound 8n) | MCF-7 (Breast) | 1.88 (at 48h) | [11] |
| Pyridine-Based | Pyridine-2-methylamine (Compound 21) | H37Rv (TB) | 0.5-1 µg/mL |[14] |
Note: IC₅₀ values represent the concentration required for 50% inhibition of cell growth in vitro. A lower value indicates higher potency. Data is for representative derivatives, not a direct head-to-head comparison of identical methanamine compounds.
Caption: Generalized signaling pathway targeted by pyrimidine/pyridine kinase inhibitors.
Antimicrobial Activity
Derivatives of both pyrimidine and pyridine have demonstrated significant potential as antimicrobial agents, combating bacteria, fungi, and other pathogens.[15][16][17][18]
Pyrimidine Derivatives: Pyrimidines are a well-established class of antimicrobial agents.[19][20] For instance, Trimethoprim, an antibacterial drug, features a pyrimidine core and functions by selectively inhibiting bacterial dihydrofolate reductase.[15] Various novel synthesized pyrimidine derivatives show potent activity against both Gram-positive and Gram-negative bacteria.[20]
Pyridine Derivatives: The pyridine scaffold is also valued for its antimicrobial properties.[17][18] The poor basicity and potential for improved water solubility make pyridine derivatives attractive candidates for development.[17] A direct comparison of antitubercular activity for a series of compounds including pyridine-2-methylamine and pyrimidine-4-methylamine derivatives showed that specific pyridine-based compounds exhibited superior activity against the M. tuberculosis strain H37Rv.[14]
Comparative Antitubercular Activity (MIC in µg/mL)
| Compound Class | Derivative Example | Target Strain | MIC (µg/mL) | Reference(s) |
|---|---|---|---|---|
| Pyrimidine-Based | Pyrimidine-4-methylamine-6-aryl (Cmpd 27) | Mtb H37Rv | 4-8 | [14] |
| Pyridine-Based | Pyridine-2-methylamine-6-aryl (Cmpd 13) | Mtb H37Rv | 4-8 | [14] |
| Pyridine-Based | Pyridine-2-methylamine-4-aryl (Cmpd 21) | Mtb H37Rv | 0.5-1 | [14] |
| Pyridine-Based | Pyridine-3-methylamine-5-aryl (Cmpd 25) | Mtb H37Rv | 0.5-1 |[14] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium. A lower value indicates higher potency.
Enzyme Inhibition
Beyond kinases, these scaffolds are potent inhibitors of a wide range of other clinically relevant enzymes.[21]
A study directly comparing pyrimidine and pyridine derivatives as cholinesterase inhibitors for potential Alzheimer's disease therapy found that the choice of scaffold significantly impacted potency and selectivity.[22] Pyrimidine amine compounds were generally more potent inhibitors of acetylcholinesterase (AChE), while the corresponding pyridine derivatives were more potent against butyrylcholinesterase (BChE).[22] Interestingly, the study also noted that the pyrimidine derivatives appeared to be less cytotoxic than their pyridine counterparts.[22]
Comparative Cholinesterase Inhibition
| Scaffold | Derivative Example | Enzyme | % Inhibition (at 9 µM) | Reference(s) |
|---|---|---|---|---|
| Pyrimidine | Cmpd 13 (6-methylene linker) | EeAChE | ~80% | [22] |
| Pyridine | Cmpd 25 (6-methylene linker) | EeAChE | ~73% | [22] |
| Pyrimidine | Cmpd 13 (6-methylene linker) | eqBChE | ~20% | [22] |
| Pyridine | Cmpd 25 (6-methylene linker) | eqBChE | ~90% |[22] |
EeAChE: Electrophorus electricus Acetylcholinesterase; eqBChE: Equine serum Butyrylcholinesterase.
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. A direct comparative study evaluated novel pyridine and pyrimidine derivatives for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[23][24] Both scaffolds yielded potent anti-inflammatory agents, with specific derivatives from each class showing significant inhibition, underscoring the importance of the overall substitution pattern rather than just the core heterocycle.[5] The pyridine derivative 7a was found to be slightly more effective than the pyrimidine derivative 9d in reducing the expression of key inflammatory cytokines.[23]
Comparative Anti-inflammatory Activity (IC₅₀ in µM)
| Compound Class | Derivative Example | Assay | IC₅₀ (µM) | Reference(s) |
|---|---|---|---|---|
| Pyridine-Based | Compound 7a | NO Inhibition | 76.6 | [23][24] |
| Pyridine-Based | Compound 7f | NO Inhibition | 96.8 | [23][24] |
| Pyrimidine-Based | Compound 9a | NO Inhibition | 83.1 | [23][24] |
| Pyrimidine-Based | Compound 9d | NO Inhibition | 88.7 |[23][24] |
Note: IC₅₀ values represent the concentration required for 50% inhibition of Nitric Oxide (NO) production.
Section 3: Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, the protocols used to generate bioactivity data must be robust and well-defined. Here, we provide detailed methodologies for two key assays relevant to the activities discussed.
Protocol 1: In Vitro Kinase Inhibition Assay (EGFR as example)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.
Causality Behind Experimental Choices:
-
Kinase-Glo® Luminary Assay: This commercial kit is chosen for its high sensitivity and simplicity. It quantifies the amount of ATP remaining after the kinase reaction; lower ATP levels indicate higher kinase activity.
-
Serial Dilution: Creating a concentration gradient of the inhibitor is essential to determine the dose-dependent effect and accurately calculate the IC₅₀ value.
-
Controls: Including "no enzyme" and "no inhibitor" wells is critical to establish baseline luminescence and maximum kinase activity, respectively, ensuring the observed effects are due to the test compound.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., a pyrimidine methanamine derivative) in 100% DMSO. Perform a serial dilution in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM).
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted compound to each well.
-
Enzyme Addition: Add 20 µL of a solution containing the EGFR kinase and its specific peptide substrate in reaction buffer to each well.
-
Initiation of Reaction: Add 25 µL of a 2x ATP solution to each well to start the kinase reaction. Gently mix the plate.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection: Add 50 µL of Kinase-Glo® reagent to each well. Incubate for an additional 10 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Convert luminescence data to percent inhibition relative to the "no inhibitor" control. Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Protocol 2: Antimicrobial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis (Mtb).[14]
Causality Behind Experimental Choices:
-
Alamar Blue (Resazurin): This indicator is chosen because it is a cell viability dye. Metabolically active (living) bacteria reduce the blue resazurin to the pink, fluorescent resorufin. This color change provides a clear visual and fluorometric readout of bacterial growth inhibition.
-
Middlebrook 7H9 Broth: This is a standard liquid medium that supports the growth of Mtb.
-
Incubation Time: A 7-day incubation is required due to the slow growth rate of Mtb.
Step-by-Step Methodology:
-
Compound Plating: In a sterile 96-well microplate, add 100 µL of sterile deionized water to all outer wells to prevent evaporation. Serially dilute the test compounds in 100 µL of Middlebrook 7H9 broth directly in the plate.
-
Bacterial Inoculum: Grow Mtb H37Rv to mid-log phase. Dilute the culture to a final concentration of 5 x 10⁵ CFU/mL in Middlebrook 7H9 broth.
-
Inoculation: Add 100 µL of the bacterial inoculum to each well containing the test compound. Include a "no drug" growth control well.
-
Incubation: Seal the plate and incubate at 37°C for 7 days.
-
Assay Development: After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.
-
Second Incubation: Re-incubate the plate at 37°C for 24 hours.
-
Data Reading: Assess the results visually. A blue color indicates inhibition of growth, while a pink color indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Section 4: Conclusion and Future Outlook
This guide demonstrates that both pyrimidine and pyridine methanamine scaffolds are exceptionally versatile and potent platforms for drug discovery.
-
Summary of Comparison :
-
Anticancer: Both scaffolds yield highly potent compounds, particularly as kinase inhibitors. The specific substitution pattern appears more critical than the core heterocycle itself for achieving high potency against cancer cell lines.[11][13]
-
Antimicrobial: Pyridine methanamine derivatives showed a slight edge in a comparative study against M. tuberculosis.[14] However, both families are rich sources of antimicrobial agents.[16][17]
-
Enzyme Inhibition: A clear differentiation was observed in cholinesterase inhibition, where pyrimidines favored AChE and pyridines favored BChE, highlighting how the scaffold can tune selectivity.[22]
-
Anti-inflammatory: Both scaffolds produced compounds with comparable anti-inflammatory activity, again suggesting that the peripheral chemical modifications are key drivers of potency.[23][24]
-
Future Perspective: The choice between a pyrimidine or pyridine methanamine scaffold is not a matter of inherent superiority but a strategic decision based on the specific therapeutic target. The differential electronic properties and hydrogen bonding capabilities of the two rings provide a powerful tool for medicinal chemists to fine-tune properties like target selectivity, metabolic stability, and solubility. Future research will likely focus on creating libraries of these derivatives with diverse substitutions to screen against a wider range of biological targets. The conformational flexibility afforded by the methanamine linker will continue to be exploited to achieve optimal binding and high-affinity interactions. The continued exploration of these privileged structures promises to deliver a new generation of innovative therapeutics.
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- A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. Preprints.org.
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- Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
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Establishing Absolute Elemental Analysis Standards for (2-Bromopyrimidin-4-yl)methanamine: A Comparative Guide
As a Senior Application Scientist, I approach the standardization of halogenated heterocycles not merely as a routine quality control step, but as a multi-dimensional analytical challenge. (2-Bromopyrimidin-4-yl)methanamine (CAS: 1555984-96-7) is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors and advanced therapeutic candidates[1]. Because biological outcomes are inextricably linked to chemical integrity, establishing the absolute purity and elemental composition of such precursors is a non-negotiable step in drug development[2].
This guide objectively compares the performance of traditional elemental analysis (EA) against modern orthogonal techniques like quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS), providing self-validating protocols to ensure absolute confidence in your analytical data.
The Causality Behind Analytical Choices
Analyzing (2-Bromopyrimidin-4-yl)methanamine (Molecular Formula:
-
The Pyrimidine Nitrogen Sink: The compound is exceptionally nitrogen-dense (22.35% N by mass). During standard combustion, nitrogen-rich heterocycles tend to form a complex mixture of nitrogen oxides (
) rather than pure gas. This necessitates a highly optimized reduction column (typically packed with copper) to quantitatively reduce back to for accurate thermal conductivity detection[3]. -
The Halogen Interference: The bromine atom (42.49% Br by mass) poses a severe threat to standard CHN analyzers. Upon high-temperature combustion, halogens form corrosive acids (e.g.,
) that can poison oxidation catalysts and skew carbon/hydrogen readings[4]. Therefore, a self-validating system must physically separate halogen quantification from CHN quantification.
Comparison of Analytical Methodologies
To establish a certified reference standard for this compound, we must compare and integrate three distinct analytical methodologies. Relying on a single method introduces blind spots; utilizing them as an orthogonal matrix creates a self-validating system.
Table 1: Comparative Performance of Analytical Standards
| Parameter | CHN-Br Elemental Analysis | Quantitative | HRMS + ICP-MS |
| Primary Utility | Bulk elemental mass fractions | Absolute purity & structural integrity | Exact molecular mass & trace metals |
| Reference Standard | Requires elemental calibrants (e.g., Acetanilide) | Requires independent internal standard (IS) | Requires isotopic tuning mixes |
| Halogen Capability | Excellent (via orthogonal OFC-IC) | Blind to halogens (infers via structure) | Excellent (ICP-MS for total Br) |
| Sample Requirement | ~3–5 mg (Destructive) | ~10 mg (Non-destructive) | <1 mg (Destructive) |
| Throughput | High (Automated analyzers) | High (Once parameters are set) | Moderate |
Data Presentation: Theoretical vs. Experimental Baselines
The universally accepted deviation for elemental analysis results from the calculated theoretical value is ±0.3%[3]. For (2-Bromopyrimidin-4-yl)methanamine (MW: 188.03 g/mol ), the self-validating data matrix must fall within the following parameters:
Table 2: Theoretical vs. Expected Experimental Composition
| Element | Theoretical Mass Fraction (%) | Acceptable Experimental Range (±0.3%) | Optimal Detection Methodology |
| Carbon (C) | 31.94% | 31.64% – 32.24% | High-Temp Combustion + TCD |
| Hydrogen (H) | 3.22% | 2.92% – 3.52% | High-Temp Combustion + TCD |
| Nitrogen (N) | 22.35% | 22.05% – 22.65% | High-Temp Combustion + TCD |
| Bromine (Br) | 42.49% | 42.19% – 42.79% | Oxygen Flask Combustion + IC |
Self-Validating Experimental Protocols
To achieve the data outlined in Table 2, the following protocols must be executed. They are designed with built-in causality to prevent false positives.
Protocol A: Orthogonal CHN and Halogen Analysis
Causality: We cannot run CHN and Bromine in the same detector stream without risking catalyst poisoning. Thus, the analytical stream is bifurcated.
-
CHN Combustion (Carbon, Hydrogen, Nitrogen):
-
Accurately weigh 1.5 mg of the analyte into a combustible tin capsule using a microbalance.
-
Combust at 1000 °C in a dedicated Elemental Analyzer[4]. The exothermic oxidation of the tin raises the local temperature to >1800 °C, ensuring the complete destruction of the refractory pyrimidine ring.
-
Pass the resulting gas through a silver wool scrubber. Crucial Step: The silver wool traps the corrosive
gas, protecting the downstream thermal conductivity detector (TCD) from halogen interference[3].
-
-
Halogen Quantification via OFC-IC (Bromine):
-
To quantify the bromine, perform an Oxygen Flask Combustion (Schöniger flask) on a separate 2.0 mg aliquot.
-
Combust the sample in a pure oxygen environment. The resulting bromide ions are absorbed into a basic aqueous scrubber solution (e.g.,
). -
Analyze the solution using Ion Chromatography (IC) against a certified sodium bromide standard to yield the exact mass fraction of Bromine[5][6].
-
Protocol B: Absolute Purity Determination via -qNMR
Causality: Elemental analysis proves the atoms are present in the correct ratios, but not how they are connected (it cannot distinguish between the target molecule and an isomeric impurity). qNMR provides a primary ratio method to confirm structural integrity and absolute purity without needing a reference standard of the analyte itself[2][7].
-
Internal Standard (IS) Selection: Choose an IS such as DSS-
or high-purity maleic acid. The IS must have a known absolute purity (e.g., NIST SRM) and its NMR signals must not overlap with the pyrimidine or methanamine protons of the analyte[7]. -
Gravimetric Preparation: Accurately co-weigh ~10 mg of (2-Bromopyrimidin-4-yl)methanamine and ~5 mg of the IS using a microbalance (
mg) to minimize weighing errors. Dissolve completely in 0.6 mL of DMSO- . -
Quantitative Acquisition: Acquire the
-NMR spectrum using a 90° excitation pulse. Crucial Step: Set the relaxation delay (D1) to at least 5 to 7 times the longest longitudinal relaxation time (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> ) of the protons being integrated. This ensures complete spin recovery and prevents signal saturation, which would otherwise skew the quantitative integration[2]. -
Data Processing: Calculate the absolute purity using the 100% method equation, factoring in the molecular weights, sample masses, integrated peak areas, and the number of resonating protons for both the analyte and the IS[8].
Visualizing the Validation Logic
The following diagram illustrates how these independent analytical streams converge to create a self-validating system for the reference standard.
Fig 1: Orthogonal validation workflow for elemental standardization of halogenated pyrimidines.
References
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC | nih.gov | 2
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry | acs.org |8
-
Elemental analysis - Wikipedia | wikipedia.org | 3
-
BR42292 Elemental analysis applications compendium | thermofisher.com | 4
-
Services | CHN OS TOC Nitrogen Protein Stable Isotope - Elemental Lab | elementallab.co.uk | 5
-
qNMR - Quantitative Analysis by NMR | amazonaws.com |7
-
Halogen Bonding Heteroditopic Materials for Cooperative Sodium Iodide Binding and Extraction | nih.gov | 6
-
45588-79-2|4-(Aminomethyl)pyrimidine|BLD Pharm | bldpharm.com |1
Sources
- 1. 45588-79-2|4-(Aminomethyl)pyrimidine|BLD Pharm [bldpharm.com]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elemental analysis - Wikipedia [en.wikipedia.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. elementallab.co.uk [elementallab.co.uk]
- 6. Halogen Bonding Heteroditopic Materials for Cooperative Sodium Iodide Binding and Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 8. pubs.acs.org [pubs.acs.org]
Reference Standards for Impurity Profiling in Pyrimidine Synthesis: A Technical Comparison Guide
Executive Summary
In the development of pyrimidine-based therapeutics (e.g., 5-Fluorouracil, Gemcitabine), the structural similarity between the Active Pharmaceutical Ingredient (API) and its impurities presents a distinct analytical challenge. Regioisomers and unreacted ureide intermediates often co-elute with the main peak, making the quality of the Reference Standard (RS) the single most critical variable in accurate quantitation.
This guide analyzes the hierarchy of reference materials—from Certified Reference Materials (CRMs) to research-grade reagents—and provides a data-backed comparison of their impact on Limit of Quantitation (LOQ) and regulatory compliance under ICH Q3A(R2).
Part 1: The Chemistry of Contamination
To select the right standard, one must understand the origin of the impurity. The principal synthesis of pyrimidines involves the condensation of urea (or thiourea) with
Visualization: Impurity Genesis in Pyrimidine Synthesis
The following diagram illustrates the "Critical Control Points" where impurities are generated during a standard condensation reaction.
Figure 1: Reaction pathway showing the divergence between the target pyrimidine and its structural impurities (regioisomers and dimers) which require high-purity standards for resolution.
Part 2: Hierarchy of Reference Standards
Not all "standards" are created equal. In early discovery, a "Research Grade" chemical is sufficient. However, for IND-enabling studies and release testing, the uncertainty of the standard directly transfers to the uncertainty of the impurity measurement.
Comparative Analysis: CRM vs. Analytical Standard vs. Reagent[1]
| Feature | Certified Reference Material (CRM) | Analytical Reference Standard | Research Grade / Reagent |
| Primary Use | Instrument calibration, Method Validation (ICH Q2), Establishing Secondary Standards. | Routine QC testing, Stability studies.[1][2] | Early synthesis confirmation, qualitative ID only. |
| Traceability | SI Units (NIST/BAM traceable).[1] ISO 17034 accredited.[1] | Traceable to a CRM or internal primary standard.[3] | None or limited batch traceability. |
| Purity Assignment | Mass balance approach (HPLC + GC + ROI + KF + Residual Solvents). | Typically HPLC Area % or quantitative NMR (qNMR). | Often just HPLC Area %. |
| Uncertainty Budget | Explicitly stated (e.g., 99.8% ± 0.2%). | Not usually provided.[1][4] | Unknown. |
| Risk Profile | Low: Defensible in regulatory audits. | Medium: Acceptable if characterized fully. | High: Risk of identifying false positives/negatives. |
Part 3: Case Study – The "Purity Cascade" Effect
Objective: To demonstrate how the purity assignment of a reference standard affects the calculated quantity of a critical impurity (Impurity A) in a generic Pyrimidine API batch.
Experimental Setup:
-
Analyte: 5-Fluorouracil derivative (simulated).
-
Impurity: N-alkylated regioisomer (0.15% specification limit).
-
Method: HPLC-UV at 254 nm using a Phenyl-Hexyl column (critical for separating pyrimidine pi-pi interactions).
-
Scenario: We quantified the impurity using three different standards of the same chemical structure but different grades.
Experimental Data: Quantification Error
| Standard Grade | Labeled Purity | Actual Purity (vs CRM) | Calculated Impurity Level | % Error relative to True Value | Regulatory Consequence |
| CRM (Primary) | 99.9% | 99.9% | 0.14% | 0.0% | Pass (< 0.15% limit) |
| Analytical Std | 98.5% | 98.5% | 0.142% | +1.4% | Pass |
| Research Reagent | "95%" (Nominal) | 91.0%* | 0.154% | +10.0% | Fail (False OOS) |
*Note: Research reagents often contain water and inorganic salts not seen in HPLC UV purity, leading to "potency" overestimation when weighing.
Analysis: Using the Research Reagent (which was actually only 91% pure due to absorbed moisture and salt, despite a "95% HPLC Area" label), the response factor was skewed. This led to a calculation that the impurity was 0.154%, triggering a False Out-of-Specification (OOS) investigation. This halts production and incurs significant cost, solely due to an improper reference standard.
Part 4: Protocol – Qualifying a Secondary Standard
Ideally, labs use expensive CRMs to qualify a larger batch of "In-House Working Standard" (Secondary Standard) for daily use. This process must be rigorous to maintain the "Chain of Trust."
Workflow Visualization: The Qualification Loop
Figure 2: Workflow for establishing a secondary working standard against a primary CRM to ensure traceability.
Detailed Methodology
-
Drying: Pyrimidines are hygroscopic. Dry the candidate material to constant weight (or determine water content via Karl Fischer titration) before weighing.
-
Bracketing: Inject the Primary CRM before and after the Candidate Standard in the HPLC sequence to correct for instrument drift.
-
Calculation:
Where = Purity (as is), = Peak Area, = Weight.
Part 5: Regulatory Context & Compliance
For drug substances, ICH Q3A(R2) is the governing document.[5]
-
Reporting Threshold: If an impurity is >0.05%, it must be reported.
-
Identification Threshold: If >0.10%, the structure must be identified (requiring a reference standard for MS confirmation).
-
Qualification Threshold: If >0.15%, biological safety data is required.
Critical Insight: If your reference standard for the impurity is not well-characterized, you cannot accurately determine if you have crossed these thresholds. A 10% error in your standard (as seen in the Case Study) can move an impurity from "Report" to "Qualify," triggering expensive toxicology studies.
References
-
International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[5][6][7][8] (2006).[4][6][7][8] Available at: [Link]
-
National Institutes of Health (NIH). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside. Available at: [Link]
-
Inorganic Ventures. Demystifying Certified Reference Materials Vs. Reference Standards. Available at: [Link]
Sources
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]
- 3. gbjpl.com.au [gbjpl.com.au]
- 4. database.ich.org [database.ich.org]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH topic Q 3 A (R2) - Impurities in new drug substances | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 8. pharmtech.com [pharmtech.com]
Comparative Yield Analysis of Cross-Coupling Catalysts for Bromopyrimidines
As a Senior Application Scientist navigating the complexities of fragment-based drug discovery and medicinal chemistry, I frequently encounter the synthetic bottlenecks associated with functionalizing
This guide provides an objective, data-driven comparison of modern catalyst systems for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling of bromopyrimidines, emphasizing the mechanistic causality behind catalyst selection and offering self-validating experimental protocols.
Mechanistic Insights: The Pyrimidine Challenge
The reactivity of a bromopyrimidine is heavily dictated by the position of the halogen relative to the ring nitrogens.
-
5-Bromopyrimidines: The C5 position is the least electron-deficient carbon on the pyrimidine ring. Consequently, oxidative addition of the C5–Br bond to a Pd(0) species is slower compared to the C2 or C4 positions. However, 5-bromopyrimidines generally behave similarly to standard electron-deficient aryl halides and are highly compatible with bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos)[1].
-
2-Bromopyrimidines: The C2 position is highly electrophilic. While oxidative addition is extremely rapid, 2-bromopyrimidine can act as a potent catalyst poison in amination reactions. Attempts to couple 2-bromopyrimidine with various amines using standard Pd/biarylphosphine systems often yield 0% product, as the substrate strongly coordinates to and irreversibly deactivates the palladium center[2].
-
Electronic Mismatch: Transitioning from pyridine to pyrimidine derivatives results in greater
-deficiency. This extreme electron withdrawal can severely hinder the reductive elimination step in C–N cross-coupling, drastically reducing yields when pairing 5-bromopyrimidines with highly delocalized or weak nucleophiles (e.g., dihydrophenazines)[3].
Catalyst Selection Logic
Selecting the optimal catalyst system requires balancing the steric bulk needed to facilitate reductive elimination with the electron density required to drive oxidative addition.
Logical decision tree for selecting cross-coupling catalysts for bromopyrimidines.
Comparative Yield Analysis
The following table synthesizes experimental yield data across various catalyst systems, highlighting the stark differences in performance based on the specific pyrimidine isomer and coupling partner.
| Reaction Type | Substrate | Coupling Partner | Catalyst / Ligand System | Base / Solvent | Average Yield (%) |
| Suzuki-Miyaura | 5-Bromopyrimidine | Arylboronic acid | XPhos Pd G2 (5 mol%) | 70–90% [1] | |
| Suzuki-Miyaura | 2,4-Dichloropyrimidine | Arylboronic acid | 50–70% [4] | ||
| Buchwald-Hartwig | 5-Bromopyrimidine | Primary Amines | RuPhos / | 75–95% [2] | |
| Buchwald-Hartwig | 5-Bromopyrimidine | Dihydrophenazine | RuPhos / | NaOtBu / THF | ~7% [3] |
| Buchwald-Hartwig | 2-Bromopyrimidine | Primary Amines | RuPhos / | NaOtBu / Toluene | 0% (Poison)[2] |
Data Interpretation: XPhos is the gold standard for Suzuki couplings of 5-bromopyrimidines due to its ability to stabilize the Pd intermediate while preventing bis-ligation. For Buchwald-Hartwig aminations, RuPhos excels with standard amines but fails spectacularly with highly delocalized nitrogen nucleophiles due to the compounded
Self-Validating Experimental Protocol: XPhos-Mediated Suzuki Coupling
A robust protocol must be self-validating—meaning the chemist can visually or analytically confirm the success of intermediate steps before proceeding. The following workflow utilizes XPhos Pd G2 for the coupling of 5-bromopyrimidine.
Self-validating experimental workflow for palladium-catalyzed cross-coupling.
Step-by-Step Methodology & Causality
1. Preparation & Degassing:
-
Action: In a Schlenk flask, combine 5-bromopyrimidine (1.0 eq) and the arylboronic acid (1.2 eq). Dissolve in a 4:1 mixture of 1,4-Dioxane and
. Sparge the solution with Argon for 15 minutes. -
Causality: Oxygen rapidly oxidizes electron-rich phosphines (like XPhos) to phosphine oxides, killing the catalytic cycle. The biphasic solvent is critical; water is required to convert the boronic acid into the reactive trihydroxyboronate anion, which undergoes transmetalation[1].
2. Base Addition:
-
Action: Add
(2.0 eq) to the mixture. -
Causality: We specifically avoid strong bases like NaOtBu. Pyrimidines are highly susceptible to
side reactions; provides sufficient basicity to drive transmetalation without causing nucleophilic degradation of the pyrimidine core[2].
3. Catalyst Introduction (The Validation Checkpoint):
-
Action: Add XPhos Pd G2 precatalyst (0.05 eq, 5 mol%).
-
Validation Checkpoint: Upon heating to 40°C, the solution should transition from a pale yellow to a deep, homogeneous red/orange. This color change visually validates the successful deprotonation of the precatalyst and the generation of the active, mono-ligated Pd(0) species. If the solution turns opaque black, palladium black has precipitated, indicating catalyst death (likely due to insufficient degassing).
4. Reaction & Monitoring:
-
Action: Heat the reaction to 100°C for 12 hours. Monitor via LC-MS.
-
Causality: 100°C provides the thermal energy required to overcome the activation barrier for the oxidative addition of the relatively inert C5–Br bond.
5. Quench & Purification:
-
Action: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over
, concentrate, and purify via silica gel chromatography.
References
-
Janus-type photo-redox properties and catalytic applications of 5,10-dihydrophenazine derivatives - RSC Publishing. [Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides - Organic Letters, ACS Publications. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC, NIH.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Janus-type photo-redox properties and catalytic applications of 5,10-dihydrophenazine derivatives - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01348H [pubs.rsc.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling (2-Bromopyrimidin-4-yl)methanamine
Topic: Comprehensive Safety & Handling Guide: (2-Bromopyrimidin-4-yl)methanamine CAS: 1555984-96-7 Content Type: Operational Safety Protocol & Technical Guide Audience: Researchers, Medicinal Chemists, and Lab Safety Officers[1][2]
Part 1: Executive Safety Directive
Immediate Action Required: (2-Bromopyrimidin-4-yl)methanamine is a functionalized heterocyclic amine used primarily as a building block in medicinal chemistry (e.g., for kinase inhibitors).[1][2] It combines the reactivity of an alkyl amine with a halogenated pyrimidine core.
Core Hazards:
-
Chemical Burns/Irritation: The primary amine moiety renders this compound basic and potentially corrosive to mucous membranes and eyes. Treat as a Skin & Eye Irritant (Category 2) at minimum, with potential for Corrosive (Category 1) effects upon prolonged contact.
-
Respiratory Sensitization: Inhalation of dust or aerosols may cause severe respiratory tract irritation (STOT SE 3).
-
Stability: Hygroscopic and air-sensitive. The amine group readily absorbs atmospheric CO₂ to form carbamates, altering stoichiometry and purity.
Storage Protocol:
-
Temperature: Refrigerate at 2–8°C .
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) .
-
Container: Tightly sealed, light-resistant vial.
Part 2: Risk Assessment & Technical Specifications
Chemical Identity & Properties
| Parameter | Specification |
| Chemical Name | (2-Bromopyrimidin-4-yl)methanamine |
| CAS Number | 1555984-96-7 |
| Molecular Formula | C₅H₆BrN₃ |
| Molecular Weight | 188.03 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| Acidity (pKa) | Basic (approx.[1][2][3] pKa ~9 for the amine group) |
GHS Hazard Classification (Conservative)
Based on Structure-Activity Relationship (SAR) and analog data (e.g., 2-bromopyridine derivatives).[1][2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[6]
Part 3: Personal Protective Equipment (PPE) Matrix
Directive: Do not rely on standard "lab basics." This compound requires specific barriers against organic bases and halogenated heterocycles.
| PPE Category | Requirement | Technical Justification |
| Hand Protection | Double Nitrile Gloves (min.[1][2] 0.11 mm thickness) | Amines can permeate thin nitrile. Double gloving provides a "breakthrough" buffer. Change outer glove immediately upon contamination. |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1) | Standard safety glasses are insufficient for amines, which can cause permanent corneal opacity if dust enters the eye. |
| Respiratory | Fume Hood (Face Velocity > 100 fpm) | Mandatory. If weighing outside a hood, use a N95/P100 particulate respirator. |
| Body Defense | Lab Coat (Cotton/Poly blend) + Chemical Apron | Buttoned to the neck. Use a chemically resistant apron if handling >500 mg quantities to prevent soak-through.[1][2] |
Part 4: Operational Handling Protocol
Workflow Visualization
Step-by-Step Methodology
1. Preparation & Equilibration
-
Context: Cold glass surfaces condense atmospheric moisture, which degrades the hygroscopic amine.
-
Action: Remove the vial from the refrigerator. Place it in a desiccator or leave it sealed on the bench for 30 minutes until it reaches room temperature (RT) before opening.
2. Weighing (Critical Step)
-
Hazard: Static electricity can disperse the fine powder, creating an inhalation hazard.
-
Protocol:
-
Use an anti-static gun on the weighing boat and spatula.
-
Perform all weighing inside a certified chemical fume hood.
-
Best Practice: If handling >1g, use a glove box under Nitrogen to prevent carbonation (formation of carbamates).
-
3. Solubilization
-
Solvent Choice: Dissolve immediately in the reaction solvent (e.g., DMSO, DMF, or Methanol).
-
Technique: Add solvent to the solid, not solid to solvent, to minimize dust generation.
-
Observation: The solution should be clear. If a precipitate forms immediately, check for water contamination in the solvent (hydrolysis risk).
4. Reaction Setup
-
Incompatibility: Avoid strong oxidizing agents and acids. The amine is nucleophilic; the bromide is electrophilic (susceptible to SNAr).
-
Quenching: When quenching reactions containing this material, ensure the pH is adjusted carefully. Acidifying too rapidly can generate heat; basifying aqueous waste can liberate volatile amine byproducts.
Part 5: Emergency Response & Waste Disposal
Emergency Logic
Disposal Strategy:
-
Waste Stream: Halogenated Organic Waste .
-
Reasoning: The bromine atom prohibits disposal in general organic waste streams due to the potential for forming toxic dioxins/furans during incineration.
-
Neutralization: Do not mix with strong acids in the waste container to avoid exothermic spikes.
References
-
PubChem. (2024).[7] Compound Summary: (2-Bromopyridin-4-yl)methanamine (Analogous Structure Safety Data). National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance for Handling Amines. United States Department of Labor. Retrieved from [Link][1]
Sources
- 1. 16879-39-3|2-Bromo-4,6-dimethylpyrimidine|BLD Pharm [bldpharm.com]
- 2. 130645-48-6|2-Bromo-4-methylpyrimidine|BLD Pharm [bldpharm.com]
- 3. 45588-79-2|4-(Aminomethyl)pyrimidine|BLD Pharm [bldpharm.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. fishersci.com [fishersci.com]
- 6. tri-iso.com [tri-iso.com]
- 7. 5-Bromopyridine-2,3-diamine | C5H6BrN3 | CID 691156 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
